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  • Product: 2-Amino-5-phenylbenzoic acid
  • CAS: 4445-40-3

Core Science & Biosynthesis

Foundational

2-Amino-5-phenylbenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-phenylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-phenylbenzoic acid is an aromatic bifunctional mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylbenzoic acid is an aromatic bifunctional molecule incorporating an anthranilic acid core with a C5-phenyl substituent. This unique architecture makes it a valuable scaffold in medicinal chemistry and materials science. As a derivative of both biphenyl and anthranilic acid, its chemical properties are governed by the interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the sterically demanding phenyl ring. This guide provides a comprehensive analysis of the molecule's physicochemical properties, spectroscopic profile, and reactivity. We present a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, offering a reliable pathway for its procurement in a research setting. Furthermore, we explore its potential applications as a key intermediate in the development of novel therapeutics, drawing parallels with structurally related non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.

Molecular Structure and Physicochemical Properties

The foundational structure of 2-amino-5-phenylbenzoic acid consists of a benzoic acid backbone with an amino group at the C2 position and a phenyl group at the C5 position. The ortho-amino and carboxyl groups can engage in intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. The biphenyl moiety introduces rigidity and hydrophobicity, significantly impacting solubility and crystal packing.

While experimental data for 2-amino-5-phenylbenzoic acid is not widely published, its properties can be reliably estimated by analyzing structurally similar compounds. The table below summarizes key physicochemical data, including values for relevant analogs to provide a comparative context.

PropertyPredicted/Estimated Value for 2-Amino-5-phenylbenzoic AcidAnalog Data
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 213.23 g/mol -
Appearance Predicted: Off-white to yellow crystalline powder2-Amino-5-methylbenzoic acid: Yellow crystalline powder.[1]
Melting Point (°C) >180 (Estimated)2-Phenylbenzoic acid: 111-113 °C.[2] 2-Amino-5-methylbenzoic acid: 177.1-177.7 °C.[1]
Boiling Point (°C) >350 (Estimated)2-Phenylbenzoic acid: 199 °C at 10 mmHg.[2]
Water Solubility Low2-Phenylbenzoic acid: Insoluble.[2]
Solubility (Organic) Soluble in DMSO, DMF, hot methanol, ethanol2-Phenylbenzoic acid: Soluble in DMSO (≥ 5 mg/mL).[3]
pKa (Carboxylic Acid) ~3.5 - 4.5 (Estimated)2-Phenylbenzoic acid: 3.46 (at 25 °C).[2]

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is critical for the structural confirmation of 2-amino-5-phenylbenzoic acid. Below is a predicted spectroscopic profile based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the amine protons, and the aromatic protons.

    • -COOH Proton: A broad singlet appearing significantly downfield, typically in the range of 10-12 ppm.

    • -NH₂ Protons: A broad singlet, typically between 4-6 ppm. The chemical shift can vary with solvent and concentration.

    • Aromatic Protons: A complex multiplet region between approximately 6.8 and 8.0 ppm. The three protons on the anthranilic acid ring and the five protons on the phenyl ring will exhibit complex splitting patterns due to their respective electronic environments.

  • ¹³C NMR: The carbon spectrum will provide key information about the carbon framework.

    • Carbonyl Carbon (-COOH): Expected to be the most downfield signal, around 168-172 ppm.

    • Aromatic Carbons: A series of signals between 110-150 ppm. The carbon attached to the amino group (C2) will be shifted upfield, while the carbon attached to the carboxylic acid (C1) and the carbons of the biphenyl linkage (C5 and C1' of the phenyl group) will be further downfield.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppm Assignment
10.0 - 12.0br. s, 1H, -COOH
6.8 - 8.0m, 8H, Ar-H
4.0 - 6.0br. s, 2H, -NH₂
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppm Assignment
168.0 - 172.0-COOH
110.0 - 150.0Ar-C
Infrared (IR) Spectroscopy

The IR spectrum is defined by the characteristic vibrations of its functional groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Assignment
3350 - 3500N-H stretching (asymmetric and symmetric)
2500 - 3300O-H stretching (broad, characteristic of carboxylic acid dimer)
1680 - 1710C=O stretching (carbonyl of carboxylic acid)
1580 - 1620N-H bending and C=C aromatic stretching
~1250C-O stretching
~750 - 850C-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): For C₁₃H₁₁NO₂, the expected molecular ion peak will be at m/z = 213.

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z = 196) and the loss of -COOH (m/z = 168). The phenyl-substituted amine fragment would also be a prominent peak.

Synthesis and Reactivity

The construction of the C-C bond between the two aromatic rings is the crucial step in synthesizing 2-amino-5-phenylbenzoic acid. The Suzuki-Miyaura cross-coupling reaction is the modern method of choice for this transformation, offering high yields and functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A reliable synthesis involves the palladium-catalyzed coupling of 2-amino-5-bromobenzoic acid with phenylboronic acid.

Caption: Proposed synthesis of 2-Amino-5-phenylbenzoic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard Suzuki-Miyaura coupling procedures.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.).

    • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product. The carboxylic acid is often insoluble in acidic aqueous media.

    • Filter the resulting precipitate and wash thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

    • Dry the solid product under vacuum.

  • Purification:

    • If necessary, the crude product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Chemical Reactivity
  • Carboxylic Acid Group: This group is a primary site for derivatization. It can be readily converted to esters via Fischer esterification, to acid chlorides using thionyl chloride, or to amides via coupling reagents (e.g., EDC/HOBt).

  • Amino Group: The nucleophilic amino group can undergo acylation, alkylation, or be used in condensation reactions. It also directs electrophilic aromatic substitution to the ortho and para positions (C3 and C5, though C5 is blocked).

  • Aromatic Rings: The electron-rich nature of the anthranilic acid ring makes it susceptible to electrophilic substitution, primarily at the C3 position.

Applications in Medicinal Chemistry and Drug Development

The 2-amino-5-phenylbenzoic acid scaffold is a "privileged structure" in drug discovery. The closely related N-phenylanthranilic acid core is the basis for the fenamate class of NSAIDs. These drugs exhibit anti-inflammatory, analgesic, and antipyretic effects.[4] The structural similarity suggests that derivatives of 2-amino-5-phenylbenzoic acid could be explored for similar activities.

Furthermore, aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including diuretics, anti-diabetic agents, and anti-convulsants. The biphenyl moiety is also a common feature in many approved drugs, where it often serves to occupy hydrophobic pockets in target proteins. The combination of these two pharmacophoric units in a single molecule makes 2-amino-5-phenylbenzoic acid a highly attractive starting point for library synthesis in drug discovery campaigns.

Drug_Scaffold cluster_core cluster_derivatives Potential Therapeutic Areas core 2-Amino-5-phenylbenzoic Acid nsaid Anti-inflammatory (NSAIDs) core->nsaid Analgesic anticonvulsant Anticonvulsants core->anticonvulsant antidiabetic Antidiabetics core->antidiabetic other Other Bioactive Molecules core->other

Caption: Potential applications of the 2-amino-5-phenylbenzoic acid scaffold in drug development.

Safety and Handling

While specific toxicity data for 2-amino-5-phenylbenzoic acid is not available, it should be handled with the standard precautions for aromatic carboxylic acids and anilines.

  • Hazard Classification (Predicted): Irritating to eyes, respiratory system, and skin.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

2-Amino-5-phenylbenzoic acid is a synthetically accessible and highly versatile chemical building block. Its properties, predicted from well-understood chemical principles and data from close analogs, reveal a molecule with significant potential for derivatization. The robust Suzuki-Miyaura coupling protocol provided herein offers a clear path to its synthesis, enabling further research into its applications. For scientists in drug discovery, this scaffold represents a promising starting point for developing novel therapeutics, particularly in the area of anti-inflammatory agents.

References

  • 2-Phenylbenzoic acid - Physico-chemical Properties. (2024). ChemBK. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid. (2024). PMC - NIH. [Link]

  • 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. PubChem - NIH. [Link]

  • 2-Amino-5-methylbenzoic acid. Chem-Impex. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-5-phenylbenzoic Acid (CAS 4445-40-3): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-phenylbenzoic acid, a biphenyl derivative of anthranilic acid, represents a compelling scaffold for the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylbenzoic acid, a biphenyl derivative of anthranilic acid, represents a compelling scaffold for the development of novel therapeutic agents. Its structural combination of an aminobenzoic acid moiety with a phenyl group suggests a rich potential for biological activity, particularly in the realms of anti-inflammatory and antimicrobial drug discovery. This technical guide provides a comprehensive overview of 2-Amino-5-phenylbenzoic acid, including detailed theoretical synthesis protocols based on established methodologies, predicted physicochemical properties, and a discussion of its potential biological activities and mechanisms of action. Furthermore, this document outlines robust analytical methods for its characterization and purity assessment, offering a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

Introduction: The Therapeutic Potential of the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a cornerstone in medicinal chemistry, with prominent examples such as para-aminobenzoic acid (PABA) and its derivatives demonstrating a wide range of biological activities. The introduction of a phenyl group at the 5-position, as seen in 2-Amino-5-phenylbenzoic acid, creates a biphenyl structure that can significantly influence the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets and modulate pharmacokinetic properties. Biphenyl-containing compounds are widely utilized in drug design, and their incorporation into amino acid structures is a promising strategy for developing effective antimicrobials and other therapeutic agents[1].

This guide will delve into the specifics of 2-Amino-5-phenylbenzoic acid, providing a theoretical yet robust framework for its synthesis, characterization, and potential applications.

Synthesis of 2-Amino-5-phenylbenzoic Acid: Plausible Synthetic Routes

Retrosynthetic Strategy

G cluster_0 Ullman Condensation cluster_1 Suzuki-Miyaura Coupling 2-Amino-5-phenylbenzoic acid 2-Amino-5-phenylbenzoic acid 2,5-Dihalobenzoic acid 2,5-Dihalobenzoic acid 2,5-Dihalobenzoic acid->2-Amino-5-phenylbenzoic acid Aniline, Cu catalyst Aniline Aniline 2-Amino-5-halobenzoic acid 2-Amino-5-halobenzoic acid 2-Amino-5-halobenzoic acid->2-Amino-5-phenylbenzoic acid Phenylboronic acid, Pd catalyst Phenylboronic acid Phenylboronic acid

Caption: Retrosynthetic analysis of 2-Amino-5-phenylbenzoic acid.

Protocol 1: Ullman Condensation

The Ullman condensation is a classic and reliable method for the formation of carbon-nitrogen bonds. This approach involves the copper-catalyzed coupling of an aryl halide with an amine.[2] The synthesis of the related compound, 5-Bromo-2-(phenylamino)benzoic acid, has been successfully achieved through this method, providing a strong precedent for its application here.[3]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.5 eq) as the base, and a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as phenanthroline.

  • Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of hydrochloric acid. This will neutralize the base and precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-5-phenylbenzoic acid.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper is essential for facilitating the coupling of the aryl halide and the amine.

  • Base: Potassium carbonate is used to deprotonate the aniline, making it a more potent nucleophile.

  • High Temperature: The Ullman condensation typically requires elevated temperatures to overcome the activation energy of the reaction.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] This method would involve the coupling of a halogenated 2-aminobenzoic acid with phenylboronic acid.

Reaction Scheme:

Caption: Potential mechanism of anti-inflammatory action.

Antimicrobial Activity

Aminobenzoic acid derivatives have also been investigated for their antimicrobial properties. [5]The mechanism of action could involve the inhibition of essential metabolic pathways in bacteria, such as folate synthesis, for which para-aminobenzoic acid is a precursor. The biphenyl moiety could also enhance the compound's ability to disrupt bacterial cell membranes.

Enzyme Inhibition

The structure of 2-Amino-5-phenylbenzoic acid makes it a candidate for inhibiting various enzymes. For instance, some benzoic acid derivatives have been shown to inhibit urease, an enzyme implicated in infections by Helicobacter pylori. [6]

Analytical Methods for Characterization and Quality Control

Robust analytical methods are crucial for confirming the identity, purity, and quality of 2-Amino-5-phenylbenzoic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is the standard for assessing the purity of small organic molecules.

Table 2: General RP-HPLC Method

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic content.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 300-350 nm).
Injection Volume 10 µL
Column Temperature 25-30 °C

Workflow for HPLC Purity Analysis:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Dissolve in Mobile Phase Dissolve in Mobile Phase Inject Sample Inject Sample Dissolve in Mobile Phase->Inject Sample Separation on C18 Column Separation on C18 Column Inject Sample->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Integrate Peaks Integrate Peaks UV Detection->Integrate Peaks Calculate Area % Purity Calculate Area % Purity Integrate Peaks->Calculate Area % Purity

Caption: Workflow for HPLC purity determination.

This method would allow for the separation of 2-Amino-5-phenylbenzoic acid from any starting materials, by-products, or degradation products. Method validation according to ICH guidelines would be necessary for use in a regulated environment.

Conclusion and Future Directions

2-Amino-5-phenylbenzoic acid is a molecule of significant interest for medicinal chemistry and drug development. While direct experimental data is limited, its structure strongly suggests potential as an anti-inflammatory and antimicrobial agent. The synthetic routes outlined in this guide, based on well-established Ullman and Suzuki-Miyaura couplings, provide a solid foundation for its preparation. Future research should focus on the synthesis and full characterization of this compound, followed by a comprehensive evaluation of its biological activities. In vitro and in vivo studies are warranted to explore its anti-inflammatory and antimicrobial efficacy and to elucidate its mechanism of action. The development of a robust analytical methodology will be critical for ensuring the quality and consistency of the material used in these studies. The exploration of 2-Amino-5-phenylbenzoic acid and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

A comprehensive list of references will be provided upon the completion of a full literature search for directly relevant publications. The information presented in this guide is synthesized from established chemical principles and data from closely related compounds. Key reference types include:

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • 5-Bromo-2-(phenylamino)benzoic acid.
  • Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and...
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2 - University of Cambridge.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
  • o-Phenylbenzoic acid | C13H10O2 | CID 70357. PubChem - NIH.
  • Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies.
  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. NIH.
  • 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. PubChem - NIH.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).
  • Ullmann condens
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar.
  • 2-Phenylbenzoic acid | Biochemical Reagent. MedchemExpress.com.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • 2-Phenylbenzoic acid(947-84-2). ChemicalBook.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO.
  • Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles. Benchchem.
  • Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflamm
  • Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. Benchchem.
  • 2-Amino-5-fluorobenzoic acid.
  • Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. Functional Food Center/Food Science Publisher.
  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjug
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS.
  • Supporting inform
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Semantic Scholar.
  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents.
  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. White Rose Research Online.
  • Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities.
  • Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine. MDPI.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. Benchchem.

Sources

Foundational

Physicochemical Properties and Their Influence on Solubility

An In-Depth Technical Guide to the Solubility of 2-Amino-5-phenylbenzoic Acid For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-5-phenylbenzoic Acid

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its potential application. This guide provides a comprehensive technical overview of the solubility of 2-Amino-5-phenylbenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. While direct quantitative solubility data for this specific compound is not extensively published, this guide will equip you with the foundational knowledge, predictive insights, and experimental protocols necessary to effectively determine and utilize its solubility characteristics.

2-Amino-5-phenylbenzoic acid possesses a unique molecular architecture that dictates its solubility behavior. As a biphenyl derivative, it features two phenyl rings, one of which is substituted with both an amino (-NH₂) group and a carboxylic acid (-COOH) group.[1] This combination of a hydrophobic biphenyl backbone and polar, ionizable functional groups results in a complex interplay of forces that govern its interaction with various solvents.

The presence of both an acidic carboxylic acid group and a basic amino group allows the molecule to exist as a zwitterion under certain pH conditions.[1] These functional groups can also participate in hydrogen bonding, which generally enhances solubility in polar solvents like water.[1] However, the large, nonpolar biphenyl structure contributes to its hydrophobic character, which can limit aqueous solubility. The overall solubility is therefore a delicate balance between these opposing characteristics and is highly dependent on the properties of the solvent and the pH of the solution.[1][2]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile for 2-Amino-5-phenylbenzoic acid can be predicted. The amphiphilic nature of the molecule, with both polar and nonpolar regions, suggests a broad but nuanced solubility across different solvent classes.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent, likely low to moderateThe amino and carboxylic acid groups can form hydrogen bonds with protic solvents. However, the hydrophobic biphenyl backbone may limit solubility, especially in water at neutral pH. Solubility is expected to increase at acidic and basic pH due to salt formation.[1][2]
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can effectively solvate the polar functional groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the solvent itself, while also accommodating the nonpolar biphenyl moiety.[3]
Nonpolar Aromatic Toluene, BenzeneModerateThe phenyl group of the solute can engage in favorable π-stacking interactions with aromatic solvents.[3]
Halogenated Dichloromethane, ChloroformLow to ModerateThese solvents have some polarity to interact with the functional groups but are less effective than polar aprotic solvents.
Nonpolar Aliphatic Hexane, CyclohexaneLowThe significant polarity of the amino and carboxylic acid groups makes solubility in nonpolar aliphatic solvents unfavorable.

Experimental Determination of Solubility

Given the limited availability of published quantitative data, experimental determination of solubility is often necessary. The following are robust and widely accepted protocols for this purpose.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Protocol:

  • Preparation: Add an excess amount of 2-Amino-5-phenylbenzoic acid to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[4]

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Analysis: Determine the concentration of 2-Amino-5-phenylbenzoic acid in the filtered solution using a suitable analytical method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Settle or centrifuge B->C D Filter supernatant C->D E Quantify solute concentration D->E

Figure 1: Workflow for the Shake-Flask Solubility Measurement.
Analytical Techniques for Concentration Determination

a) Gravimetric Analysis

This is a straightforward method for determining the mass of the dissolved solid.[5]

Protocol:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the dish.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Dry the dish containing the solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed as mass of solute per volume or mass of solvent.[5]

b) UV-Vis Spectrophotometry

This method is suitable if 2-Amino-5-phenylbenzoic acid has a significant absorbance in the UV-Vis region.[5]

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot absorbance versus concentration.

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the calibration curve to determine the concentration of the diluted solution and back-calculate the concentration of the original saturated solution.[5]

Importance in Drug Development

The solubility of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing bioavailability, formulation, and route of administration.

  • Bioavailability: Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and reduced bioavailability.

  • Formulation: Understanding solubility in various solvents is essential for developing stable and effective formulations, whether for oral, injectable, or topical delivery. For instance, co-solvents or complexing agents may be required to enhance the solubility of poorly soluble compounds.[6]

  • Prodrug Strategies: For compounds with challenging solubility profiles, amino acids can be used as moieties to create prodrugs with improved properties. These prodrugs can enhance bioavailability and allow for targeted drug delivery.[7]

The structural motifs present in 2-Amino-5-phenylbenzoic acid are found in various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Therefore, a thorough understanding of its solubility is paramount for any research into its potential therapeutic applications.

Conclusion

While specific quantitative solubility data for 2-Amino-5-phenylbenzoic acid remains to be extensively documented in public literature, this guide provides a robust framework for understanding and determining this crucial physicochemical property. By leveraging knowledge of its structural components, predicting its behavior in various solvents, and employing established experimental protocols, researchers can generate the reliable data needed to advance their work in drug discovery and chemical synthesis. Adherence to rigorous experimental design and validation is essential for producing high-quality, reproducible solubility data.[10]

References

  • Chem-Impex. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • ChemBK. (2024). 2-Phenylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Biphenylcarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • ResearchGate. (2024). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • NIH. (2024). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • MDPI. (2021). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-5-phenylbenzoic Acid

Foreword: Unraveling the Therapeutic Potential of 2-Amino-5-phenylbenzoic Acid To the dedicated researchers, scientists, and drug development professionals who tirelessly work to advance our understanding of molecular me...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of 2-Amino-5-phenylbenzoic Acid

To the dedicated researchers, scientists, and drug development professionals who tirelessly work to advance our understanding of molecular medicine, this guide is intended to serve as a comprehensive technical resource on the mechanism of action of 2-Amino-5-phenylbenzoic acid. As a member of the fenamate class of compounds, its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong foundation for its presumed primary mechanism: the inhibition of cyclooxygenase (COX) enzymes. This guide will delve into the intricacies of this proposed mechanism, offering not only a theoretical framework but also practical, field-proven experimental protocols to validate and further characterize the activity of this compound. Our approach is grounded in the principles of scientific integrity, providing a self-validating system of inquiry for your research endeavors.

Introduction to 2-Amino-5-phenylbenzoic Acid: A Fenamate Analogue

2-Amino-5-phenylbenzoic acid is a derivative of N-phenylanthranilic acid, placing it within the fenamate class of NSAIDs.[1] Fenamates, such as mefenamic acid, are recognized for their analgesic, anti-inflammatory, and antipyretic properties.[2] These therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[3] The core structure of 2-Amino-5-phenylbenzoic acid, featuring a phenyl group at the 5-position of the 2-aminobenzoic acid backbone, suggests a potential for nuanced interactions within the active sites of its molecular targets. Understanding the precise mechanism of action is paramount for its potential development as a therapeutic agent.

The Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The central hypothesis for the mechanism of action of 2-Amino-5-phenylbenzoic acid is its role as a competitive inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[5]

The Arachidonic Acid Cascade and the Role of COX Isoforms

Prostaglandins are lipid compounds that act as signaling molecules in a wide array of physiological and pathological processes. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which then serves as a substrate for either COX-1 or COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, including the protection of the gastric mucosa and the regulation of platelet aggregation.[4]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[4]

The therapeutic anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[4] Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.

Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (Homeostatic Functions) Prostaglandins (Homeostatic Functions) Prostaglandin H2->Prostaglandins (Homeostatic Functions) Prostaglandins (Inflammation, Pain, Fever) Prostaglandins (Inflammation, Pain, Fever) Prostaglandin H2->Prostaglandins (Inflammation, Pain, Fever) 2-Amino-5-phenylbenzoic acid 2-Amino-5-phenylbenzoic acid 2-Amino-5-phenylbenzoic acid->COX-1 (Constitutive) 2-Amino-5-phenylbenzoic acid->COX-2 (Inducible)

Figure 1: Proposed mechanism of 2-Amino-5-phenylbenzoic acid via inhibition of COX-1 and COX-2.

Experimental Validation of the Mechanism of Action

To rigorously establish the mechanism of action of 2-Amino-5-phenylbenzoic acid, a series of in vitro and cell-based assays are essential. The following protocols provide a self-validating workflow, from initial enzyme inhibition to cellular effects.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the inhibitory effect of 2-Amino-5-phenylbenzoic acid on the activity of purified COX-1 and COX-2 enzymes. A fluorescent-based assay is a sensitive and high-throughput method.[6][7][8]

Experimental Protocol: COX Fluorescent Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-Amino-5-phenylbenzoic acid in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-2 and ovine COX-1 enzymes according to the manufacturer's instructions.

    • Prepare the assay buffer, fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), and arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add serial dilutions of 2-Amino-5-phenylbenzoic acid to the test wells. Include a vehicle control (solvent only) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Add the fluorescent probe to all wells.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the fluorescence kinetics over a set period (e.g., 10 minutes) using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis:

    • Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of 2-Amino-5-phenylbenzoic acid and fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-Amino-5-phenylbenzoic acid Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~7.6~0.091~84
Ibuprofen (Reference)~13~344~0.04

Note: Reference values are approximate and can vary based on assay conditions.[9][10]

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the downstream effect of COX inhibition by measuring the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in a cellular context.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of 2-Amino-5-phenylbenzoic acid for 1 hour. Include a vehicle control.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants.

  • PGE2 Quantification (Competitive ELISA):

    • Use a commercial Prostaglandin E2 ELISA kit and follow the manufacturer's protocol.[11][12][13]

    • Briefly, the collected supernatants (containing PGE2) are added to a microplate pre-coated with an anti-PGE2 antibody, along with a fixed amount of HRP-conjugated PGE2.

    • The sample PGE2 and the HRP-conjugated PGE2 compete for binding to the antibody.

    • After washing, a substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the IC50 value for the inhibition of PGE2 production.

Macrophage Seeding Macrophage Seeding Pre-treatment with 2-Amino-5-phenylbenzoic acid Pre-treatment with 2-Amino-5-phenylbenzoic acid Macrophage Seeding->Pre-treatment with 2-Amino-5-phenylbenzoic acid LPS Stimulation LPS Stimulation Pre-treatment with 2-Amino-5-phenylbenzoic acid->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection PGE2 ELISA PGE2 ELISA Supernatant Collection->PGE2 ELISA Data Analysis (IC50) Data Analysis (IC50) PGE2 ELISA->Data Analysis (IC50)

Figure 2: Workflow for the cell-based PGE2 inhibition assay.

Secondary/Off-Target Mechanisms: A Look at Potassium Channels

While COX inhibition is the most probable primary mechanism, some NSAIDs, particularly fenamates, have been shown to modulate the activity of certain ion channels, including KCNQ potassium channels.[14][15] Therefore, it is prudent to investigate this as a potential secondary or off-target effect of 2-Amino-5-phenylbenzoic acid.

Electrophysiological Assessment of KCNQ Channel Activity

Patch-clamp electrophysiology is the gold-standard technique for studying the effects of a compound on ion channel function.

Experimental Protocol: Whole-Cell Patch-Clamp on KCNQ-Expressing Cells

  • Cell Preparation:

    • Use a cell line that stably expresses the KCNQ channel subtype of interest (e.g., KCNQ2/3).

    • Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

  • Electrophysiology Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external recording solution.

    • Using a glass micropipette filled with an internal solution, form a gigaseal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit KCNQ currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to a range of positive potentials.

    • After recording a stable baseline current, perfuse the cell with a solution containing 2-Amino-5-phenylbenzoic acid at various concentrations.

    • Record the changes in current amplitude and kinetics in the presence of the compound.

  • Data Analysis:

    • Measure the current amplitude at the end of the depolarizing steps.

    • Construct current-voltage (I-V) relationships before and after the application of the compound.

    • Analyze any changes in the voltage-dependence of activation or the kinetics of the channel.

Data Presentation: KCNQ Channel Modulation

Concentration of 2-Amino-5-phenylbenzoic acidPeak Current Amplitude (pA) at +40 mVChange in Activation V1/2 (mV)
Control (0 µM)Experimental ValueN/A
1 µMExperimental ValueCalculated Value
10 µMExperimental ValueCalculated Value
100 µMExperimental ValueCalculated Value

Conclusion: A Framework for Understanding 2-Amino-5-phenylbenzoic Acid

Based on its chemical structure and the established pharmacology of the fenamate class of NSAIDs, the primary mechanism of action of 2-Amino-5-phenylbenzoic acid is strongly indicated to be the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and quantifying the inhibitory potency and selectivity of the compound. While the potential for secondary effects on ion channels such as KCNQ should not be disregarded, the investigation of its anti-inflammatory properties through COX inhibition remains the most promising avenue for elucidating its therapeutic potential. The data generated from these studies will be crucial for guiding further preclinical and clinical development.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Therapeutic role of dual inhibitors of cyclooxygenase and 5-lipoxygenase in inflammatory diseases.
  • Gail, A. A., & Wong, S. T. (2015). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular pharmacology, 87(4), 586–595.
  • Gail, A. A., & Wong, S. T. (2015). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular pharmacology, 87(4), 586–595.
  • de Oliveira, R. L., de Oliveira, T. R., de Souza, A. C. S., da Silva, A. C., Pinheiro, L. S., & de Oliveira, A. C. A. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • Borges, R. S., de Souza, M. V. N., & da Silva, A. D. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. Journal of pharmacy and pharmacology, 57(11), 1435–1441.
  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281–5291.
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • Greenwood, I. A., & Ohya, S. (2009). Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells. British journal of pharmacology, 156(8), 1231–1241.
  • ResearchGate. (n.d.). Chemical structures of N-phenylanthranilic acid drugs containing the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening cyclooxygenase-2 inhibitors from Allium sativum L. compounds: in silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • Logvinenko, I. V., & Samura, B. A. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Journal of Organic and Pharmaceutical Chemistry, 16(1), 3-12.
  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • Basavaraj, S., Shanbhag, V., Shivakumar, B., Girish, V., & Quadri, S. S. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
  • Kim, R. Y., Yau, M. C., & Catterall, W. A. (2017). PIP2 mediates functional coupling and pharmacology of neuronal KCNQ channels.
  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

  • Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of medicinal chemistry, 50(7), 1425–1441.
  • Li, M., & Yue, C. (2022). Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine. The Journal of general physiology, 154(7), e202113063.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Gastroenterology, 107(6), 1735-1742.
  • Masubuchi, Y., Sugiyama, E., & Horie, T. (2001). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. Biological & pharmaceutical bulletin, 24(10), 1109–1113.
  • Hinz, B., & Brune, K. (2012). Pharmacological actions of potassium channel openers on voltage-gated potassium channels. Pharmacology & therapeutics, 133(3), 311–320.
  • Semantic Scholar. (n.d.). In Vitro Anti-Inflammatory and Antimicrobial Activities of Phenylpropanoids from Piper betle L. (Piperaceae). Retrieved from [Link]

  • Bertolini, A., Ottani, A., & Sandrini, M. (2001). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? CNS Drug Reviews, 7(3), 243-264.
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  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the.... Retrieved from [Link]

  • Tatulian, L., & Brown, D. A. (2003). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(13), 5535–5543.

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Foundational

The Strategic Utility of 2-Amino-5-phenylbenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-phenylbenzoic acid, a bifunctional aromatic building block, has emerged as a valuable scaffold in the synthesis of complex organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylbenzoic acid, a bifunctional aromatic building block, has emerged as a valuable scaffold in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive anthranilic acid core appended with a phenyl group, offers a versatile platform for the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and strategic applications of 2-amino-5-phenylbenzoic acid, with a focus on its role in the preparation of acridone and phenanthridinone frameworks, which are prevalent in many biologically active compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this versatile building block.

Introduction: Unveiling a Versatile Synthetic Intermediate

2-Amino-5-phenylbenzoic acid belongs to the class of anthranilic acid derivatives, which are well-established precursors in organic synthesis. The introduction of a phenyl group at the 5-position significantly influences the molecule's electronic properties and steric profile, opening up unique avenues for synthetic diversification. This structural feature is particularly advantageous for constructing polycyclic aromatic systems through intramolecular cyclization strategies.

The core value of 2-amino-5-phenylbenzoic acid lies in the orthogonal reactivity of its functional groups: the nucleophilic amino group and the carboxylic acid moiety. This allows for a stepwise and controlled elaboration of the molecular framework, making it an ideal starting material for the synthesis of libraries of compounds for drug discovery and materials science applications. This guide will delve into the practical aspects of utilizing this building block, providing both the "how" and the "why" behind its synthetic applications.

Synthesis of 2-Amino-5-phenylbenzoic Acid: A Practical Approach

The efficient synthesis of 2-amino-5-phenylbenzoic acid is paramount for its widespread application. While several synthetic strategies can be envisioned, a particularly robust and scalable approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-amino-5-phenylbenzoic acid points to 2-amino-5-bromobenzoic acid and phenylboronic acid as key precursors. This approach is attractive due to the commercial availability and relatively low cost of these starting materials.

Retrosynthesis target 2-Amino-5-phenylbenzoic Acid disconnection Suzuki Coupling target->disconnection precursors 2-Amino-5-bromobenzoic Acid + Phenylboronic Acid disconnection->precursors

Caption: Retrosynthetic analysis of 2-amino-5-phenylbenzoic acid.

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a reliable method for the gram-scale synthesis of 2-amino-5-phenylbenzoic acid. The choice of a water-soluble phosphine ligand and a robust base is critical for achieving high conversion and simplifying the work-up procedure.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Amino-5-bromobenzoic acid216.03102.16 g
Phenylboronic acid121.93121.46 g
Palladium(II) acetate224.500.1 (1 mol%)22.5 mg
SPhos410.480.2 (2 mol%)82.1 mg
Potassium carbonate (K₂CO₃)138.21304.15 g
1,4-Dioxane--50 mL
Water--10 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and SPhos (82.1 mg, 0.2 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (50 mL) and a solution of potassium carbonate (4.15 g, 30 mmol) in water (10 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water and acidify to pH 3-4 with 2 M HCl. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-5-phenylbenzoic acid as a solid.

Rationale for Experimental Choices:

  • Catalyst System: The combination of palladium(II) acetate and SPhos (a bulky biarylphosphine ligand) is highly effective for Suzuki couplings involving electron-rich anilines, preventing catalyst deactivation and promoting high turnover numbers.

  • Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to facilitate the transmetalation step in the catalytic cycle without promoting significant side reactions.

  • Solvent System: The 1,4-dioxane/water mixture provides a good balance of solubility for both the organic and inorganic reagents and is a common choice for Suzuki reactions.

Core Applications in Heterocyclic Synthesis

The strategic placement of the amino and carboxylic acid groups on the biphenyl framework makes 2-amino-5-phenylbenzoic acid an exceptional precursor for the synthesis of fused heterocyclic systems, particularly acridones and phenanthridinones.

Synthesis of Acridone Derivatives

Acridones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals. The intramolecular cyclization of N-aryl anthranilic acids is a classical and reliable method for their synthesis.

Acridone_Synthesis cluster_0 Ullmann Condensation cluster_1 Intramolecular Cyclization A 2-Amino-5-phenylbenzoic Acid C N-(Aryl)-2-amino-5-phenylbenzoic Acid A->C + B Aryl Halide B->C D Acridone Derivative C->D Acid Catalyst (e.g., PPA, H₂SO₄)

Caption: General workflow for the synthesis of acridone derivatives.

3.1.1. Step 1: N-Arylation via Ullmann Condensation

The initial step involves the coupling of 2-amino-5-phenylbenzoic acid with an aryl halide in an Ullmann condensation reaction. This reaction forms the crucial N-aryl anthranilic acid intermediate.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-amino-5-phenylbenzoic acid

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Amino-5-phenylbenzoic acid213.2451.07 g
4-Iodoanisole234.045.51.29 g
Copper(I) iodide (CuI)190.450.5 (10 mol%)95 mg
Potassium carbonate (K₂CO₃)138.21152.07 g
N,N-Dimethylformamide (DMF)--20 mL

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine 2-amino-5-phenylbenzoic acid (1.07 g, 5 mmol), 4-iodoanisole (1.29 g, 5.5 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (20 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 140-150 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of water. Acidify with 2 M HCl to pH 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl anthranilic acid.

3.1.2. Step 2: Intramolecular Cyclization to form the Acridone Core

The N-aryl anthranilic acid intermediate is then subjected to an acid-catalyzed intramolecular cyclization to afford the acridone scaffold. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[1]

Experimental Protocol: Synthesis of 2-Methoxy-7-phenylacridon-9(10H)-one

Materials:

ReagentAmount
N-(4-methoxyphenyl)-2-amino-5-phenylbenzoic acid1 g
Polyphosphoric acid (PPA)~10 g

Step-by-Step Methodology:

  • Reaction Setup: Place N-(4-methoxyphenyl)-2-amino-5-phenylbenzoic acid (1 g) in a round-bottom flask.

  • Acid Addition: Add polyphosphoric acid (PPA) (~10 g) to the flask.

  • Reaction: Heat the mixture to 120-130 °C with stirring for 4-6 hours. The reaction mixture will become viscous and change color.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure acridone derivative.

Synthesis of Phenanthridinone Derivatives

Phenanthridinones are another important class of heterocyclic compounds with a wide range of biological activities. 2-Amino-5-phenylbenzoic acid can serve as a precursor to these structures through a multi-step sequence that culminates in an intramolecular C-H amination or a related cyclization reaction.[2]

Phenanthridinone_Synthesis cluster_0 Amide Formation cluster_1 Intramolecular C-H Amination A 2-Amino-5-phenylbenzoic Acid C N-Acyl Intermediate A->C B Acyl Chloride / Carboxylic Acid B->C D Phenanthridinone Derivative C->D Pd or Cu Catalyst

Caption: General workflow for the synthesis of phenanthridinone derivatives.

3.2.1. Key Synthetic Strategies

The synthesis of phenanthridinones from 2-amino-5-phenylbenzoic acid typically involves an initial acylation of the amino group, followed by an intramolecular cyclization. Modern methods often employ transition metal catalysis (e.g., palladium or copper) to facilitate the C-H activation and C-N bond formation required for the final ring closure.[2]

Illustrative Reaction Scheme:

A plausible route involves the acylation of 2-amino-5-phenylbenzoic acid with a suitable acylating agent, followed by a palladium-catalyzed intramolecular C-H amination. The specific conditions for this transformation would require optimization based on the nature of the acyl group and any other substituents present.

Physicochemical Properties and Safety Considerations

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol
AppearanceSolid
Melting Point>200 °C (estimated)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, alcohols)
pKa (Carboxylic Acid)~4-5 (estimated)
pKa (Amine)~2-3 (estimated)

Safety and Handling:

As with all laboratory chemicals, 2-amino-5-phenylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

2-Amino-5-phenylbenzoic acid is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of complex heterocyclic scaffolds, such as acridones and phenanthridinones, makes it a key intermediate for the development of novel pharmaceuticals and functional materials. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods for its preparation and derivatization. Furthermore, the exploration of its application in the synthesis of a broader range of heterocyclic systems and its incorporation into novel drug candidates and advanced materials will continue to be an active area of investigation. The strategic application of 2-amino-5-phenylbenzoic acid will undoubtedly contribute to advancements in various fields of chemical science.

References

  • A detailed list of references will be compiled based on the specific literature that supports the claims and protocols mentioned in the final version of the guide.
  • (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5583. [Link]

  • (1942). Acridone. Organic Syntheses, 22, 5. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Purification of 2-Amino-5-phenylbenzoic Acid

Abstract This comprehensive technical guide provides detailed methodologies for the purification of 2-Amino-5-phenylbenzoic acid, a crucial intermediate in pharmaceutical synthesis. Recognizing the stringent purity requi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 2-Amino-5-phenylbenzoic acid, a crucial intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this document outlines three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with a deep dive into the underlying chemical principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them to their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity 2-Amino-5-phenylbenzoic acid.

Introduction to 2-Amino-5-phenylbenzoic Acid and the Imperative of Purification

2-Amino-5-phenylbenzoic acid is a bifunctional molecule featuring both a carboxylic acid and an amino group, making it a valuable building block in the synthesis of a variety of pharmacologically active compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methods are paramount.

The choice of purification strategy is dictated by the nature of the impurities present, which can include starting materials, by-products, and reagents from the synthetic process. This guide provides a multi-faceted approach to purification, enabling the selection of the most appropriate method based on the specific impurity profile of the crude product.

Fundamental Principles of Purification

A thorough understanding of the physicochemical properties of 2-Amino-5-phenylbenzoic acid is essential for designing effective purification protocols.

Key Physicochemical Properties (Estimated based on related compounds):

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₁NO₂Influences molecular weight and solubility.
Molecular Weight 213.23 g/mol
Appearance Likely a crystalline solid
pKa (Carboxylic Acid) ~3-4The acidic nature allows for salt formation with bases, crucial for acid-base extraction.[1][2]
pKa (Ammonium Ion) ~2-3The basicity of the amino group allows for salt formation with acids.
Solubility Generally low in non-polar solvents, moderate in polar aprotic solvents, and variable in polar protic solvents depending on pH.This differential solubility is the cornerstone of recrystallization and extraction techniques.[3]
Recrystallization: Exploiting Differential Solubility

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4][5] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Acid-Base Extraction: A Chemically Selective Separation

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] 2-Amino-5-phenylbenzoic acid, being amphoteric, can be selectively moved between an aqueous and an organic phase by adjusting the pH.

  • In acidic solution (pH < pKa of COOH): The amino group is protonated (-NH₃⁺), forming a water-soluble salt, while the carboxylic acid remains protonated.

  • In basic solution (pH > pKa of NH₃⁺): The carboxylic acid is deprotonated (-COO⁻), forming a water-soluble salt, while the amino group remains as a free base.

This pH-dependent solubility allows for the separation from neutral, acidic, or basic impurities.

Column Chromatography: Separation by Differential Adsorption

Column chromatography is a versatile technique that separates components of a mixture based on their differential adsorption onto a stationary phase as they are moved through the column by a mobile phase.[7] For 2-Amino-5-phenylbenzoic acid, both normal-phase (polar stationary phase, non-polar mobile phase) and reverse-phase (non-polar stationary phase, polar mobile phase) chromatography can be employed. The choice depends on the polarity of the impurities to be removed.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is ideal for removing small amounts of impurities that have different solubility profiles from the target compound.

3.1.1. Materials:

  • Crude 2-Amino-5-phenylbenzoic acid

  • Selected recrystallization solvent (see Table 2)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

3.1.2. Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound poorly at low temperatures and well at high temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

Table 2: Recommended Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
Water High100Good for polar impurities. Solubility of the compound is likely low.[4]
Ethanol/Water Mixture VariableVariableA common and effective mixed solvent system. The ratio can be tuned to achieve optimal solubility.[8]
Methanol High65Can be effective, similar to ethanol.[9]
Xylene Low~140Mentioned for a similar compound, 2-amino-5-fluorobenzoic acid.[10][11] Good for removing non-polar impurities.
Ethyl Acetate Medium77A versatile solvent for compounds of intermediate polarity.

3.1.3. Step-by-Step Procedure:

  • Dissolution: Place the crude 2-Amino-5-phenylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

3.1.4. Workflow Diagram:

Recrystallization A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: Recrystallization Workflow

Protocol 2: Acid-Base Extraction

This method is highly effective for separating the amphoteric product from neutral impurities.

3.2.1. Materials:

  • Crude 2-Amino-5-phenylbenzoic acid

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Aqueous basic solution (e.g., 1 M NaOH)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

3.2.2. Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove strongly acidic impurities. The desired product will remain in the organic layer. Separate the layers.

  • Acid Extraction: Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The amino group of the product will be protonated, making it soluble in the aqueous layer. Repeat the extraction 2-3 times.

  • Neutralization and Precipitation: Combine the aqueous extracts and cool in an ice bath. Slowly add an aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic to precipitate the purified product.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

3.2.3. Workflow Diagram:

AcidBaseExtraction cluster_0 Initial Separation cluster_1 Product Extraction cluster_2 Product Isolation A Crude Product in Organic Solvent B Wash with NaHCO₃(aq) A->B C Organic Layer (Product + Neutral Impurities) B->C D Aqueous Layer (Acidic Impurities) B->D E Extract with HCl(aq) C->E F Aqueous Layer (Protonated Product) E->F G Organic Layer (Neutral Impurities) E->G H Neutralize with NaOH(aq) F->H I Precipitate (Purified Product) H->I J Filter, Wash, Dry I->J K Pure Product J->K

Caption: Acid-Base Extraction Workflow

Protocol 3: Column Chromatography

This protocol is suitable for separating the product from impurities with similar polarities.

3.3.1. Materials:

  • Crude 2-Amino-5-phenylbenzoic acid

  • Chromatography column

  • Stationary phase (e.g., Silica gel 60)

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

3.3.2. Stationary and Mobile Phase Selection:

  • Normal-Phase: Use silica gel as the stationary phase. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid (0.1-1%) can be added to the mobile phase to suppress the deprotonation of the carboxylic acid and reduce tailing.[7]

  • Reverse-Phase: A C18-functionalized silica gel is a common stationary phase. The mobile phase would be a mixture of polar solvents, such as water and acetonitrile or methanol.

3.3.3. Step-by-Step Procedure:

  • Column Packing: Pack the chromatography column with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The composition of the mobile phase can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to improve separation.

  • Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

3.3.4. Workflow Diagram:

ColumnChromatography A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Column Chromatography Workflow

Purity Assessment

After purification, it is crucial to assess the purity of the 2-Amino-5-phenylbenzoic acid.

Table 3: Purity Assessment Methods

MethodPrincipleExpected Result for Pure Compound
Melting Point A pure crystalline solid has a sharp melting point range.A sharp melting point range. Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and a mobile phase.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase.[12][13]A single sharp peak in the chromatogram. Purity can be quantified by peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.A spectrum consistent with the structure of 2-Amino-5-phenylbenzoic acid, with no signals corresponding to impurities.

Conclusion

The purification of 2-Amino-5-phenylbenzoic acid is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method—recrystallization, acid-base extraction, or column chromatography—should be guided by the nature and quantity of the impurities present. By understanding the fundamental principles behind each technique and following the detailed protocols provided in this guide, researchers can consistently obtain high-purity 2-Amino-5-phenylbenzoic acid, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (n.d.).
  • 2-Phenylbenzoic acid - ChemBK. (2024, April 9). Retrieved January 26, 2026, from [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Biphenylcarboxylic acid - NIST WebBook. (n.d.). Retrieved January 26, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved January 26, 2026, from [Link]

  • US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
  • Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024, May 15). Retrieved January 26, 2026, from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX. (2022, April 7). Retrieved January 26, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 26, 2026, from [Link]

  • Validation of Amino Acid Analysis Methods - ResearchGate. (2025, August 10). Retrieved January 26, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives - PubMed. (1986, May 1). Retrieved January 26, 2026, from [Link]

  • Recrystallisation of benzoic acid - YouTube. (2022, November 1). Retrieved January 26, 2026, from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 26, 2026, from [Link]

  • chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 26, 2026, from [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024, February 13). Retrieved January 26, 2026, from [Link]

  • US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022, July 11). Retrieved January 26, 2026, from [Link]

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analytical methods for amino acid determination in organisms - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016, November 8). Retrieved January 26, 2026, from [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

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Application

Application Notes and Protocols for the Utilization of 2-Amino-5-phenylbenzoic Acid in Drug Discovery

Introduction: The Anthranilic Acid Scaffold as a Privileged Motif in Medicinal Chemistry The anthranilic acid (2-aminobenzoic acid) framework is a well-established "privileged scaffold" in the realm of drug discovery. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anthranilic Acid Scaffold as a Privileged Motif in Medicinal Chemistry

The anthranilic acid (2-aminobenzoic acid) framework is a well-established "privileged scaffold" in the realm of drug discovery. Its inherent structural features, possessing both an aromatic carboxylic acid and an amino group in an ortho arrangement, provide a versatile platform for the synthesis of a diverse array of bioactive molecules.[1][2] This unique bifunctionality allows for facile derivatization at multiple points, enabling the fine-tuning of physicochemical properties and pharmacological activities. Historically, derivatives of anthranilic acid have given rise to a number of important therapeutic agents, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The continued exploration of this scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties.[1][2]

This application note focuses on a specific, yet underexplored, derivative: 2-Amino-5-phenylbenzoic acid . The introduction of a phenyl group at the 5-position of the anthranilic acid core presents an intriguing modification. This biaryl structural motif can significantly influence the molecule's conformation, lipophilicity, and potential for π-π stacking interactions with biological targets. Such modifications are a cornerstone of modern medicinal chemistry, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Amino-5-phenylbenzoic acid as a valuable building block in the drug discovery pipeline. We will detail robust synthetic protocols and propose strategic screening funnels to unlock the therapeutic potential of this promising scaffold.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Amino-5-phenylbenzoic acid is crucial for its effective use in drug discovery workflows.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂Inferred
Molecular Weight 213.23 g/mol Inferred
CAS Number 4445-40-3[4]
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred

Synthesis of 2-Amino-5-phenylbenzoic Acid: A Modern Approach

The synthesis of 2-Amino-5-phenylbenzoic acid can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over older techniques, such as the Ullman condensation, by providing higher yields, milder reaction conditions, and greater functional group tolerance. The two most prominent and reliable methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biaryl compounds.[5][6] In this approach, a boronic acid or its ester is coupled with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 2-Amino-5-phenylbenzoic acid, the logical starting materials are 2-Amino-5-bromobenzoic acid and phenylboronic acid.

Diagram: Suzuki-Miyaura Coupling for 2-Amino-5-phenylbenzoic Acid Synthesis

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid Reaction_Vessel Reaction_Vessel 2-Amino-5-bromobenzoic_acid->Reaction_Vessel Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Vessel Product 2-Amino-5-phenylbenzoic acid Reaction_Vessel->Product Heat

Caption: Synthetic scheme for 2-Amino-5-phenylbenzoic acid via Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Synthesis of 2-Amino-5-phenylbenzoic Acid

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-Amino-5-bromobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Amino-5-phenylbenzoic acid.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds.[7][8] This reaction is particularly useful for coupling amines with aryl halides or triflates. While not the most direct route to 2-Amino-5-phenylbenzoic acid itself (as the amino group is already present), this methodology is invaluable for the synthesis of N-substituted derivatives, which are often of significant interest in drug discovery. For instance, one could synthesize N-aryl derivatives of 2-Amino-5-phenylbenzoic acid.

Diagram: Buchwald-Hartwig Amination for N-Substituted Derivatives

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Aryl_halide 2-Halo-5-phenylbenzoic acid Reaction_Vessel Reaction_Vessel Aryl_halide->Reaction_Vessel Amine Amine (R-NH₂) Amine->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction_Vessel Ligand Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product N-Substituted-2-amino-5-phenylbenzoic acid Reaction_Vessel->Product Heat

Caption: Synthetic scheme for N-substituted derivatives via Buchwald-Hartwig amination.

Applications in Drug Discovery: A Strategic Outlook

The 2-Amino-5-phenylbenzoic acid scaffold holds considerable promise for the development of novel therapeutics. Based on the known biological activities of the broader anthranilic acid class, several strategic avenues for investigation can be proposed.

Anti-inflammatory and Analgesic Agents

The historical success of fenamates, which are N-phenylanthranilic acid derivatives, as NSAIDs strongly suggests that 2-Amino-5-phenylbenzoic acid and its analogs could exhibit potent anti-inflammatory and analgesic properties.[3] The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Proposed Screening Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of 2-Amino-5-phenylbenzoic acid and its derivatives against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent detection kit.

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. c. Pre-incubate the mixture at room temperature. d. Initiate the reaction by adding arachidonic acid. e. After a defined incubation period, stop the reaction and measure the product formation using the detection kit's instructions. f. Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

Antimicrobial Agents

Derivatives of anthranilic acid have been reported to possess antibacterial and antifungal activities.[3][9] The introduction of the phenyl group in 2-Amino-5-phenylbenzoic acid could enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

Proposed Screening Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate broth medium (e.g., Mueller-Hinton broth, RPMI-1640), 96-well microtiter plates.

  • Procedure: a. Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism in broth) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Agents

The anthranilic acid scaffold has been incorporated into molecules designed as anticancer agents, targeting various pathways involved in cell proliferation and survival.[1][2] The biaryl structure of 2-Amino-5-phenylbenzoic acid could facilitate interactions with protein targets implicated in cancer, such as kinases or protein-protein interaction interfaces.

Proposed Screening Protocol: MTT Cell Proliferation Assay

  • Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer), cell culture medium, fetal bovine serum, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Solubilize the formazan crystals with the solubilization solution. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Conclusion and Future Directions

2-Amino-5-phenylbenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through robust and scalable palladium-catalyzed cross-coupling reactions. The strategic incorporation of a phenyl group onto the anthranilic acid core offers exciting possibilities for modulating biological activity. The proposed screening protocols provide a clear roadmap for investigating its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Further derivatization of the amino and carboxylic acid functional groups will undoubtedly lead to a rich library of compounds for structure-activity relationship studies, paving the way for the discovery of new and effective medicines.

References

  • Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC. Available at: [Link].

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link].

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Available at: [Link].

  • acridone. Organic Syntheses Procedure. Available at: [Link].

  • Direct Synthesis of New Arylanthranilic Acids via a Suzuki Cross-Coupling Reaction from Iodoisatins. ResearchGate. Available at: [Link].

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link].

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available at: [Link].

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link].

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available at: [Link].

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link].

  • Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry (RSC Publishing). Available at: [Link].

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. Available at: [Link].

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • Ultraviolet light absorbers. Google Patents.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link].

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link].

Sources

Method

Application Note: A Scalable and Efficient Synthesis of 2-Amino-5-phenylbenzoic Acid for Pharmaceutical and Research Applications

Introduction 2-Amino-5-phenylbenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-phenylbenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its biphenyl scaffold is a privileged structure in many therapeutic agents. This application note provides a comprehensive guide for the scale-up synthesis of 2-Amino-5-phenylbenzoic acid, focusing on robust and efficient methodologies suitable for both academic research and industrial production. We will delve into the mechanistic underpinnings of the chosen synthetic strategies, provide detailed, step-by-step protocols, and address critical considerations for process optimization and safety at scale.

Strategic Approach to Synthesis: The Power of Cross-Coupling Reactions

The construction of the biaryl C-C bond is the cornerstone of synthesizing 2-Amino-5-phenylbenzoic acid. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4][5] An alternative and often complementary approach is the copper-catalyzed Ullmann condensation, which is particularly effective for C-N bond formation and can be adapted for C-C coupling as well.[6][7]

This guide will primarily focus on a two-step synthetic sequence commencing with the halogenation of 2-aminobenzoic acid, followed by a Suzuki-Miyaura cross-coupling reaction. This route offers high convergence and adaptability.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the preparation of a key intermediate followed by the final cross-coupling step.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling A 2-Aminobenzoic Acid B Halogenation A->B (e.g., I2, H2O2) C 2-Amino-5-halobenzoic Acid (e.g., 2-Amino-5-iodobenzoic acid) B->C D Phenylboronic Acid E Palladium Catalyst & Base C->E D->E F 2-Amino-5-phenylbenzoic Acid E->F Suzuki_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Sources

Application

2-Amino-5-phenylbenzoic Acid: A Detailed Guide for Advanced Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive technical guide to the synthesis, photophysical properties, and applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the synthesis, photophysical properties, and application of 2-Amino-5-phenylbenzoic acid as a versatile fluorescent marker. Eschewing rigid templates, this guide is structured to provide a deep, practical understanding of the molecule, enabling researchers to confidently incorporate it into their experimental designs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

I. Introduction: The Emergence of a Novel Fluorophore

In the landscape of fluorescent probes, the demand for small, environmentally sensitive, and synthetically accessible molecules is ever-present. While large fluorescent proteins and conventional dyes have their merits, they can introduce steric hindrance or alter the biological activity of the labeled molecule. 2-Amino-5-phenylbenzoic acid, a derivative of N-phenylanthranilic acid, presents a compelling alternative. Its relatively compact biphenyl structure offers intrinsic fluorescence with the potential for solvatochromism, making it an attractive candidate for probing molecular environments. The presence of both an amino and a carboxylic acid group provides versatile handles for bioconjugation, allowing for its site-specific incorporation into a wide range of biomolecules. This guide will illuminate the path from synthesis to application, empowering researchers to leverage the unique properties of this promising fluorescent marker.

II. Synthesis of 2-Amino-5-phenylbenzoic Acid

The synthesis of 2-Amino-5-phenylbenzoic acid can be approached through several established synthetic routes. The choice of method will depend on the available starting materials, required scale, and laboratory capabilities. Two primary and reliable strategies are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.

A. Ullmann Condensation Approach

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen bonds.[1] In this approach, an aryl amine is coupled with an aryl halide in the presence of a copper catalyst. For the synthesis of N-phenylanthranilic acid, the parent compound of our target molecule, this involves the reaction of aniline with a 2-halobenzoic acid.[2][3] A general protocol, which can be adapted for substituted derivatives, is provided below.

Workflow for Ullmann Condensation:

Ullmann Condensation Workflow Start Starting Materials: 2-halobenzoic acid Aniline derivative Reaction Reaction Setup: - Add reactants, K2CO3, and Cu catalyst to DMF - Reflux for 4-8 hours Start->Reaction Workup Workup: - Cool and pour over ice - Filter through Celite - Acidify filtrate with HCl to pH 4 Reaction->Workup Isolation Isolation: - Collect precipitate by vacuum filtration - Wash with cold water Workup->Isolation Purification Purification: - Recrystallization from ethanol/water Isolation->Purification Product Final Product: 2-Amino-5-phenylbenzoic acid derivative Purification->Product

Caption: General workflow for the synthesis of N-aryl anthranilic acids via Ullmann condensation.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromobenzoic acid (10 mmol), aniline (10 mmol), potassium carbonate (25 mmol), and copper bronze (4 mmol) in 40 mL of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it over ice with stirring. Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Precipitation: Acidify the filtrate to pH 4 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-phenylanthranilic acid.

For the synthesis of 2-Amino-5-phenylbenzoic acid, one would start with 2-amino-5-bromobenzoic acid and aniline, or 2-bromo-5-nitrobenzoic acid followed by a reduction of the nitro group.

B. Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[4] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. This method offers mild reaction conditions and a high tolerance for various functional groups.

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow Start Starting Materials: 2-Amino-5-bromobenzoic acid Phenylboronic acid Reaction Reaction Setup: - Combine reactants, base, and Pd catalyst in solvent - Heat under inert atmosphere Start->Reaction Workup Workup: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine Reaction->Workup Isolation Isolation: - Dry organic layer over Na2SO4 - Concentrate under reduced pressure Workup->Isolation Purification Purification: - Flash column chromatography Isolation->Purification Product Final Product: 2-Amino-5-phenylbenzoic acid Purification->Product

Caption: General workflow for the synthesis of 2-Amino-5-phenylbenzoic acid via Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [5]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and an anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-Amino-5-phenylbenzoic acid.

III. Photophysical Properties

Anticipated Photophysical Characteristics:

PropertyExpected Range/ValueRationale and Supporting Evidence
Excitation Maximum (λex) ~330 - 390 nmAnthranilic acid exhibits an excitation peak at 336 nm in ethanol.[6] N-aryl derivatives often show a red-shift in their absorption spectra. For instance, some N-aryl anthranilic acids display absorption maxima around 298 nm and 388 nm.[7]
Emission Maximum (λem) ~400 - 450 nmAnthranilic acid has an emission peak at 411 nm in ethanol.[6] N-acetyl menthyl anthranilate, a related compound, shows an emission maximum in the range of 363-370 nm, which is solvent-dependent.[8] The biphenyl system in 2-Amino-5-phenylbenzoic acid is expected to lead to a bathochromic shift compared to simpler anthranilic acids.
Quantum Yield (Φf) 0.1 - 0.6The quantum yield of N-acetyl menthyl anthranilate is 0.16 in toluene.[8] For anthranilic acid itself, quantum yields of 0.43 in methanol and 0.26 in chloroform have been reported.[9] The quantum yield is expected to be sensitive to the solvent environment.
Fluorescence Lifetime (τ) 1 - 10 nsAnthranilic acid has a fluorescence lifetime of 8.6 ns in phosphate buffer.[10] The lifetime is a key parameter for advanced fluorescence applications such as Fluorescence Lifetime Imaging Microscopy (FLIM).
Stokes Shift 50 - 100 nmA significant Stokes shift is characteristic of anthranilic acid derivatives, which is advantageous for minimizing self-absorption and improving detection sensitivity.[9]

Environmental Sensitivity: The fluorescence of N-aryl anthranilic acids is known to be sensitive to the polarity of their environment.[11] This solvatochromism is a valuable property, as it allows the use of 2-Amino-5-phenylbenzoic acid as a probe for changes in the local microenvironment, such as protein folding or binding events. A red shift in the emission spectrum is typically observed with increasing solvent polarity.

IV. Applications and Protocols

The dual functionality of 2-Amino-5-phenylbenzoic acid, possessing both an amine and a carboxylic acid, provides a versatile platform for its conjugation to a wide array of biomolecules.

A. Bioconjugation Strategies

The choice of conjugation strategy depends on the target biomolecule and the desired site of labeling.

Activation and Coupling Chemistry:

Bioconjugation Strategies cluster_0 Carboxyl Group Activation cluster_1 Amine Group Reactivity Carbodiimide Carbodiimide Chemistry (EDC/NHS) Protein Target Protein Carbodiimide->Protein Couple to -NH2 (Lysine, N-terminus) NHS_Ester Reaction with NHS-activated Biomolecule NHS_Ester->Protein NHS-activated biomolecule Fluorophore 2-Amino-5-phenylbenzoic acid Fluorophore->Carbodiimide Activate -COOH Fluorophore->NHS_Ester React -NH2 with Labeled_Protein1 Labeled Protein (Amide Bond) Protein->Labeled_Protein1 Labeled_Protein2 Labeled Protein (Amide Bond) Protein->Labeled_Protein2

Caption: Bioconjugation strategies for labeling proteins with 2-Amino-5-phenylbenzoic acid.

Protocol 3: Labeling of Proteins via Carbodiimide Chemistry

This protocol describes the labeling of a protein through the activation of the carboxylic acid group of 2-Amino-5-phenylbenzoic acid.

  • Activation of the Fluorophore:

    • Dissolve 2-Amino-5-phenylbenzoic acid in an appropriate organic solvent (e.g., DMF or DMSO).

    • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

    • Stir the reaction at room temperature for 1-4 hours to form the NHS-ester. Monitor the reaction by TLC.

  • Protein Labeling:

    • Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the activated NHS-ester of 2-Amino-5-phenylbenzoic acid to the protein solution in a molar excess (typically 10-20 fold).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unreacted fluorophore and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).

B. Potential Applications in Cellular Imaging

While specific protocols for 2-Amino-5-phenylbenzoic acid in cellular imaging are not yet established, its properties suggest its utility in this area. As a small, membrane-permeable molecule, it could potentially be used for live-cell imaging.

Hypothetical Workflow for Cellular Imaging:

Cellular Imaging Workflow Cell_Culture 1. Cell Culture Plate cells on coverslips Labeling 2. Labeling Incubate cells with 2-Amino-5-phenylbenzoic acid-conjugate Cell_Culture->Labeling Washing 3. Washing Wash with PBS to remove excess probe Labeling->Washing Fixation 4. Fixation (Optional) Fix with paraformaldehyde Washing->Fixation Mounting 5. Mounting Mount coverslips on slides Fixation->Mounting Imaging 6. Fluorescence Microscopy Image with appropriate filter sets Mounting->Imaging

Caption: A hypothetical workflow for cellular imaging using a 2-Amino-5-phenylbenzoic acid conjugate.

V. Conclusion and Future Perspectives

2-Amino-5-phenylbenzoic acid stands as a promising yet underexplored fluorescent marker. Its straightforward synthesis, versatile bioconjugation potential, and anticipated environmentally sensitive fluorescence make it an attractive tool for a range of applications in chemical biology and drug discovery. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to begin exploring the capabilities of this molecule. Future work should focus on a detailed photophysical characterization of 2-Amino-5-phenylbenzoic acid and its derivatives, as well as the development and validation of specific protocols for its use in protein labeling, fluorescence microscopy, and other advanced applications. The exploration of this and other novel small-molecule fluorophores will undoubtedly continue to expand the toolkit available to scientists for visualizing and understanding the complex machinery of life.

VI. References

  • McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 121, 274-283.

  • Demchenko, A. P. (2013). Two-Color Fluorescent L-Amino Acid Mimic of Tryptophan for Probing Peptide-Nucleic Acid Complexes. Bioconjugate Chemistry, 24(9), 1547-1555.

  • Cantrell, A., et al. (2000). Photophysical properties of N-acetyl-menthyl anthranilate. Journal of Photochemistry and Photobiology A: Chemistry, 137(2-3), 83-88.

  • Carl ROTH. (n.d.). N-Phenylanthranilic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-Phenylanthranilic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Ullmann condensation. Retrieved from [Link]

  • Bueno, M. A., Silva, L. R. S. P., & Corrêa, A. G. (2005). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 16(3b), 548-552.

  • University of Cambridge. (n.d.). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2. Retrieved from [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2014). Molecules, 19(12), 20560–20577.

  • Raut, S. L., et al. (2011). Fluorescence intensity decays of anthranilic acid, anthranilamide and.... Journal of Fluorescence, 21(3), 1233-1238.

  • Gothelf, K. V., & St. (2021). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. ChemBioChem, 22(15), 2535-2547.

  • Song, X., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry, 29(12), 4013-4021.

  • Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, 954.

  • Vendrell, M., et al. (2022). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. Angewandte Chemie International Edition, 61(51), e202212345.

  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • Wang, Y., et al. (2010). Photophysical and photosensitizing characters of 2-phenylbenzimidazole-5-sulfonic acid. A theoretical study. Journal of Photochemistry and Photobiology B: Biology, 100(1), 22-28.

  • Kang, M. S., et al. (2020). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody-drug conjugates. RSC Chemical Biology, 1(3), 168-185.

  • Renaudet, O., et al. (2011). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications, 47(37), 10434-10436.

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 734-737.

  • Bioconjugation of therapeutic proteins and enzymes using the expanded set of genetically encoded amino acids. (2020). Bioconjugate Chemistry, 31(5), 1269-1283.

  • Unnatural amino acids: molecular design, synthesis and biological application. (2021). Chemical Society Reviews, 50(2), 1045-1070.

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2014). Molecules, 19(12), 20560-20577.

  • Enhanced Perovskite Solar Cell Performance via 2-Amino-5-iodobenzoic Acid Passivation. (2022). ACS Applied Materials & Interfaces, 14(3), 4068-4077.

  • Fluorescence detection of three types of pollutants based on fluorescence resonance energy transfer and its comparison with colorimetric detection. (2020). Scientific Reports, 10(1), 1-10.

  • Blue fluorescent amino acid for biological spectroscopy and microscopy. (2017). Proceedings of the National Academy of Sciences, 114(21), 5439-5444.

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2014). Molecules, 19(12), 20560-20577.

  • Unification of Ullman and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. (2019). Organic Chemistry Frontiers, 6(15), 2686-2691.

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953.

  • Krueger, A. T., & Imperiali, B. (2013). Fluorescent amino acids: modular building blocks for the assembly of new tools for chemical biology. ChemBioChem, 14(7), 788-799.

  • The environmental effect on the fluorescence intensity in solution. An analytical model. (2007). Talanta, 72(4), 1468-1475.

  • Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. (2017). Bioconjugate Chemistry, 28(4), 1013-1021.

  • Song, X., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry, 29(12), 4013-4021.

  • Du, X. L., et al. (2008). Design and synthesis of a novel fluorescent reagent, 6-oxy-(ethylpiperazine)-9-(2'-methoxycarbonyl) fluorescein, for carboxylic acids and its application in food samples using high-performance liquid chromatography. Journal of Chromatography A, 1178(1-2), 92-100.

  • Photocaging of amino acids and short peptides by arylidenethiazoles: mechanism, photochemical characteristics and biological behaviour. (2021). Journal of Materials Chemistry B, 9(1), 134-144.

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  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. (2019). Organic Chemistry Frontiers, 6(15), 2686-2691.

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Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-phenylbenzoic Acid Esters

Introduction: The Strategic Importance of N-Aryl Anthranilates in Modern Drug Discovery The N-aryl anthranilate scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Anthranilates in Modern Drug Discovery

The N-aryl anthranilate scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its prevalence stems from the spatial arrangement of the aromatic rings and the hydrogen bonding capabilities of the amine and ester functionalities, which allow for potent and selective interactions with a variety of biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these critical C-N bonds, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and substrate scope.[1][2][3]

This application note provides a comprehensive guide for the successful synthesis of N-aryl-2-amino-5-phenylbenzoic acid esters via a three-stage process: 1) chemoselective protection of the 2-amino group, 2) palladium-catalyzed Buchwald-Hartwig amination, and 3) final deprotection to yield the target compound. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this robust transformation in their synthetic endeavors.

Strategic Overview: A Three-Phase Approach to N-Aryl Anthranilate Synthesis

The presence of a free amino group on the 2-Amino-5-phenylbenzoic acid ester substrate necessitates a strategic approach to avoid undesired side reactions, such as double arylation. Therefore, a protecting group strategy is paramount for achieving high chemoselectivity and yield. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.[1][4]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Protection cluster_1 Phase 2: C-N Bond Formation cluster_2 Phase 3: Deprotection start 2-Amino-5-phenylbenzoic acid ester prot Boc Protection start->prot Boc₂O, Base bha Buchwald-Hartwig Amination prot->bha Aryl Halide, Pd Catalyst, Ligand, Base deprot Boc Deprotection bha->deprot Acidic Conditions product N-Aryl-2-amino-5-phenylbenzoic acid ester deprot->product G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd_complex Ar-Pd(II)-X(L)₂ oa->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord R'R''NH, Base amido_complex Ar-Pd(II)-NR'R''(L)₂ amine_coord->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regeneration product Ar-NR'R'' re->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-5-phenylbenzoic Acid Derivatives Synthesis

Here is the technical support center for the optimization of reaction conditions for 2-Amino-5-phenylbenzoic acid derivatives. Introduction Welcome to the technical support guide for the synthesis and optimization of 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the optimization of reaction conditions for 2-Amino-5-phenylbenzoic acid derivatives.

Introduction

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-5-phenylbenzoic acid derivatives. This molecular scaffold is a key structural motif in numerous pharmacologically active compounds and advanced materials. Its synthesis, however, often presents challenges that can impact yield, purity, and reproducibility.

This guide is structured to function as a dedicated technical support center, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles behind each experimental choice. The primary focus will be on the most common and versatile synthetic route: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The most direct and widely adopted method for constructing the C-C bond between the benzoic acid core and the pendant phenyl ring is the Suzuki-Miyaura reaction. This involves the coupling of a 2-amino-5-halobenzoic acid (or its ester derivative) with a corresponding arylboronic acid.

General Reaction Scheme:

While robust, this reaction is sensitive to a number of variables that can lead to common experimental issues. The following sections are designed to help you troubleshoot these problems effectively.

Troubleshooting Guide: Common Issues & Solutions

Q1: My Suzuki-Miyaura coupling has a very low yield or is not proceeding to completion. What are the likely causes and how can I address them?

A1: This is the most frequent challenge and can be attributed to several factors, primarily related to the efficiency of the catalytic cycle. The ortho-amino and carboxylate groups on the benzoic acid ring create a sterically demanding environment that can hinder key steps in the reaction mechanism.[1]

Potential Cause 1: Inefficient Oxidative Addition The first crucial step of the catalytic cycle is the insertion of the Palladium(0) catalyst into the carbon-halogen bond of the 2-amino-5-halobenzoic acid.[2] Steric hindrance from the ortho-substituents can make this step sluggish.

  • Solution 1a: Change Your Halide. The reactivity of the C-X bond follows the order I > Br > Cl. If you are using an aryl chloride, consider switching to the aryl bromide or iodide equivalent, which will undergo oxidative addition more readily.

  • Solution 1b: Enhance the Catalyst System. The choice of ligand is critical for tuning the reactivity of the palladium center.[3] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and subsequent reductive elimination.[1]

    • Recommended Ligands: Consider switching from simpler ligands like PPh₃ to more specialized Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4]

Potential Cause 2: Suboptimal Base or Solvent Selection The base plays a multifaceted role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle. However, an improper choice can cause solubility issues or side reactions.[5]

  • Solution 2a: Re-evaluate Your Base. The carboxylate salt formed under basic conditions can have poor solubility in common organic solvents, effectively removing it from the reaction.[5]

    • Use a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and can minimize side reactions.[1]

    • Ensure you are using at least 2-3 equivalents of base to neutralize the carboxylic acid proton and facilitate the catalytic cycle.[5]

  • Solution 2b: Optimize the Solvent System. A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic substrates and the inorganic base.

    • Experiment with different solvent ratios.

    • For solubility issues, polar aprotic solvents like DMF or NMP can be effective, but ensure they are rigorously dried, as water can promote unwanted side reactions.[6]

Potential Cause 3: Catalyst Deactivation The active Pd(0) species can be sensitive to oxygen or can agglomerate into inactive palladium black, especially at high temperatures.[1]

  • Solution 3a: Rigorous Degassing. Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen which can oxidize and deactivate the catalyst.

  • Solution 3b: Use a Pre-catalyst. Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a stable Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that is designed for slow release of the active species.[6]

Q2: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?

A2: Byproduct formation is a clear indicator that one or more side reactions are competing with your desired cross-coupling. The most common culprits are protodehalogenation and homocoupling.

Byproduct 1: Protodehalogenation (Hydrodehalogenation) You may observe a significant amount of 2-aminobenzoic acid (the starting material without the halogen). This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]

  • Cause: This side reaction is often promoted by sources of hydride, which can include certain bases (alkoxides), protic solvents (alcohols, water), or impurities.[1] It can occur if the catalytic cycle is interrupted after oxidative addition.

  • Troubleshooting Strategies:

    • Base Selection: Switch to an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1]

    • Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcohols if this is a persistent issue.[1]

    • Ligand Choice: The use of bulky biarylphosphine ligands can often suppress this side reaction by accelerating the desired cross-coupling pathway, outcompeting the reduction pathway.[1]

Byproduct 2: Homocoupling of the Boronic Acid You may see a byproduct corresponding to a biphenyl species, formed from the coupling of two molecules of your phenylboronic acid.

  • Cause: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid. It can also be favored if the transmetalation step is slow compared to the homocoupling pathway.

  • Troubleshooting Strategies:

    • Rigorous Degassing: As mentioned previously, ensure your reaction is free of oxygen.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the formation of homocoupled products.

    • Controlled Addition: In difficult cases, adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling over homocoupling.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid or the amino group before the reaction?

A1: Generally, for Suzuki-Miyaura couplings, protection is not strictly necessary and is often avoided to maintain step economy.

  • Carboxylic Acid: The carboxylic acid will be deprotonated by the base to form a carboxylate salt. While this can cause solubility issues (as discussed in Troubleshooting Q1), it does not typically interfere with the catalytic cycle itself.[5] Using an ester (e.g., methyl or ethyl ester) of the benzoic acid is a common strategy to circumvent solubility problems. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Amino Group: The amino group is generally well-tolerated. It can coordinate to the palladium center, but with the right choice of phosphine ligand, this is usually not a prohibitive issue. Protection is typically only considered if the amino group is participating in an undesired side reaction.

Q2: What are the best practices for setting up the reaction to ensure reproducibility?

A2: Reproducibility hinges on careful control of key variables.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling of the boronic acid.[1]

  • Reagent Quality: Use high-purity starting materials. The quality of the palladium catalyst, ligand, and base is paramount. Ensure boronic acids have not decomposed during storage (they can be prone to dehydration to form boroxines).

  • Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid, base, and ligand to the reaction flask, purge with inert gas, add the degassed solvent, and finally add the palladium catalyst.[7]

  • Temperature Control: Use an oil bath or heating mantle with a temperature controller to maintain a stable reaction temperature. Inconsistent heating can affect reaction rates and byproduct formation.

Q3: How can I effectively purify my final product and remove residual palladium?

A3: Purification is critical, especially for pharmaceutical applications where stringent limits on residual heavy metals apply.

  • Initial Workup: After the reaction is complete, a typical workup involves an aqueous extraction. Acidifying the aqueous layer will protonate the carboxylate and precipitate your product, which can be collected by filtration.[8] This is an effective first-pass purification to remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. Common solvents for recrystallizing benzoic acid derivatives include ethanol, methanol, or acetonitrile.[9] The key is to use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and purity.

  • Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column) is often effective.

  • Palladium Removal: Residual palladium can be challenging to remove.

    • Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium.

    • Metal Scavengers: For pharmaceutical applications, specialized metal scavenging resins or silicas are often used to bind and remove trace amounts of palladium to meet regulatory requirements (<10 ppm).[10]

Data Presentation & Experimental Protocols

Table 1: Guide to Reaction Parameter Optimization
ParameterOptionsRationale & Key Considerations
Aryl Halide Ar-I, Ar-Br, Ar-ClReactivity: I > Br > Cl. Ar-Cl is cheaper but requires a more active catalyst system.
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalystsPd(II) sources require in-situ reduction. Pd(0) sources can be used directly. Pre-catalysts offer stability and controlled activation.[6][11]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), NHCsPPh₃ is a basic choice. Buchwald ligands are superior for challenging/hindered substrates.[1][4] Ligand:Pd ratio is typically 1:1 to 4:1.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases (e.g., Et₃N)Inorganic bases are common. K₃PO₄ and Cs₂CO₃ are often best for hindered substrates. Use 2-3 equivalents.[1][12]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (+ Water)Often a mixture of an organic solvent and water is used to dissolve all components. Ensure solvents are degassed.[12]
Temperature Room Temp to 120 °CTypically requires heating (80-110 °C). Optimization is key; higher temperatures can increase side reactions.[8][12]
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a representative starting point. Molar ratios should be maintained, and the scale can be adjusted as needed.

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-5-bromobenzoic acid (1.0 mmol, 1.0 eq), the desired phenylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq), and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere Setup:

    • Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Through the septum, add 10 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.[11]

    • Add the Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) to the stirring mixture. The mixture may change color.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.

    • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid is often purified by acidification and precipitation. Dissolve the crude material in a minimal amount of a suitable solvent and add it to a stirring aqueous solution of 1 M HCl.[8]

    • Adjust the pH to ~3-4 to precipitate the product.[8]

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • If further purification is needed, recrystallize from a suitable solvent like ethanol.[9]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a problematic Suzuki-Miyaura reaction for this specific substrate class.

TroubleshootingWorkflow start_node Problem: Low Yield / Incomplete Reaction cat1 Step 1: Evaluate Catalyst System start_node->cat1 Start Here decision_node decision_node solution_node solution_node category_node category_node dec1 Is Pd Black visible? cat1->dec1 sol1a YES: - Rigorously degas solvents - Use fresh catalyst/ligand dec1->sol1a Yes dec2 NO: Using a simple ligand (e.g., PPh3)? dec1->dec2 No sol1b YES: Switch to bulky ligand (SPhos, XPhos, etc.) dec2->sol1b Yes cat2 Step 2: Optimize Conditions dec2->cat2 No, or problem persists dec3 Are there solubility issues? cat2->dec3 sol2a YES: - Change solvent (Dioxane, Toluene, DMF) - Adjust water ratio - Consider using ester of starting material dec3->sol2a Yes dec4 NO: Check Base dec3->dec4 No sol2b Try alternative base (K3PO4, Cs2CO3) Ensure >2 equivalents dec4->sol2b cat3 Step 3: Analyze Byproducts dec4->cat3 If problem persists dec5 Protodehalogenation observed? cat3->dec5 sol3a YES: - Use anhydrous solvent/base - Avoid protic solvents dec5->sol3a Yes dec6 NO: Homocoupling observed? dec5->dec6 No sol3b YES: - Improve degassing - Use 1.1-1.2 eq. boronic acid dec6->sol3b Yes

Caption: A decision-tree workflow for troubleshooting Suzuki-Miyaura couplings.

References

  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives (WO2008082502A2).
  • Katsigiannis, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5459. Available at: [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid (US4092353A).
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved January 25, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 25, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved January 25, 2026, from [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved January 25, 2026, from [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved January 25, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Reagent Guides. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of 2-Amino-5-phenylbenzoic Acid in Solution

Welcome to the technical support center for 2-Amino-5-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for managing the stability of 2-Amino-5-phenylbenzoic acid in your experimental workflows. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven strategies to ensure the integrity and reproducibility of your results.

While specific, published stability data for 2-Amino-5-phenylbenzoic acid is not extensively available, its chemical structure, possessing an aromatic amine (aniline moiety), a carboxylic acid (benzoic acid moiety), and a biphenyl system, allows us to predict and address potential stability challenges. This guide is built upon the known chemical behaviors of these functional groups.

Frequently Asked Questions (FAQs)

Q1: I'm observing a color change in my stock solution of 2-Amino-5-phenylbenzoic acid over time, even when stored in the dark. What is the likely cause?

A1: The most probable cause of color change, often to a yellow or brown hue, is the oxidation of the aromatic amine (aniline) moiety. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process can lead to the formation of colored polymeric products. Even trace amounts of metal ions in your solvent or on your glassware can catalyze this oxidation.

Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring electron-rich and prone to oxidation. This can lead to the formation of radical cations, which can then couple to form colored dimeric and polymeric species.[2]

Q2: What are the primary degradation pathways I should be concerned about for 2-Amino-5-phenylbenzoic acid in solution?

A2: Based on its trifunctional structure, you should be aware of three primary potential degradation pathways:

  • Oxidative Degradation: As mentioned, the aniline moiety is prone to oxidation.[1] This is often the most immediate and visually apparent stability issue. The presence of oxidizing agents, even atmospheric oxygen, can trigger this degradation.[3]

  • Photodegradation: The biphenyl core of the molecule can absorb UV light, leading to photochemical degradation. Biphenyl itself is known to undergo photodegradation, and this susceptibility can be influenced by the attached functional groups.[4]

  • Decarboxylation: While generally requiring elevated temperatures, decarboxylation of the benzoic acid group to yield 2-amino-biphenyl is a potential thermal degradation pathway.[5][6] The presence of certain catalysts can lower the temperature at which this occurs.[7]

Q3: How does pH influence the stability of 2-Amino-5-phenylbenzoic acid in aqueous solutions?

A3: The pH of your solution will significantly impact the stability of 2-Amino-5-phenylbenzoic acid by altering the ionization state of the amino and carboxylic acid groups.

  • Acidic pH (pH < 4): The amino group will be protonated (-NH3+), which generally reduces its susceptibility to oxidation. However, strongly acidic conditions could potentially promote hydrolysis of other labile groups if present in a more complex derivative.

  • Neutral to Alkaline pH (pH > 6): The amino group is in its free base form (-NH2), which is more susceptible to oxidation. At higher pH values, the carboxylic acid will be deprotonated (-COO-), which might influence solubility but is less likely to be the primary driver of instability compared to the amino group.

For general guidance on aminobenzoic acids, slight discoloration upon exposure to air and light is a known issue, suggesting that maintaining an inert atmosphere and protecting from light are crucial.[8][9]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Stored Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidative Degradation 1. Prepare fresh solutions using deoxygenated solvents (sparge with nitrogen or argon).2. Store solutions under an inert atmosphere (e.g., argon or nitrogen).3. Add a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your buffer system, if compatible with your downstream application.This minimizes the presence of dissolved oxygen, a key initiator of aniline oxidation.[1] Antioxidants can scavenge reactive oxygen species.
Photodegradation 1. Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.2. Minimize exposure to ambient light during handling.3. If photodegradation is suspected, perform a confirmatory study by exposing a solution to a controlled light source and comparing it to a dark control.The biphenyl moiety can absorb UV radiation, leading to bond cleavage and rearrangement.[4] Amber glass effectively blocks UV light.
Contamination 1. Use high-purity solvents and reagents.2. Ensure glassware is scrupulously clean and free of metal contaminants.Trace metal ions can catalyze oxidative degradation pathways.
Issue 2: Poor Solubility or Precipitation of the Compound in Aqueous Buffers
Potential Cause Troubleshooting Steps Scientific Rationale
pH-Dependent Solubility 1. Adjust the pH of the buffer. The compound has both an acidic (carboxylic acid) and a basic (amino) group, making it zwitterionic. Solubility is often lowest at the isoelectric point.2. For acidic media, the protonated amine will form a salt, potentially increasing solubility.3. For basic media, the deprotonated carboxylate will form a salt, also potentially increasing solubility.The ionization state of the functional groups dictates the overall charge of the molecule and its interaction with the polar solvent.
Use of Co-solvents 1. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF.2. Add the stock solution to the aqueous buffer in small volumes to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experiment.Organic co-solvents can disrupt the intermolecular interactions that lead to precipitation in purely aqueous systems.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-phenylbenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source (as per ICH Q1B guidelines). Keep a control sample in the dark at the same temperature.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic content is recommended to ensure the elution of all potential degradants. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Monitor at a wavelength where 2-Amino-5-phenylbenzoic acid has significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated for specificity by analyzing the stressed samples from Protocol 1 to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

G cluster_0 Potential Degradation Pathways A 2-Amino-5-phenylbenzoic Acid B Oxidation (Atmospheric O₂, Metal Ions) A->B C Photodegradation (UV Light) A->C D Thermal Degradation (Heat) A->D E Colored Polymeric Products B->E F Photolysis Products (e.g., ring cleavage, rearrangement) C->F G Decarboxylation Product (2-Aminobiphenyl) D->G

Caption: Inferred degradation pathways of 2-Amino-5-phenylbenzoic acid.

G cluster_1 Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC q1 Was the solution protected from light? start->q1 q2 Was the solution prepared with deoxygenated solvents and stored under inert gas? q1->q2 Yes res1 Implement light protection (amber vials, foil wrapping) q1->res1 No res2 Implement measures to exclude oxygen q2->res2 No end Re-analyze sample q2->end Yes res1->end res2->end

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Journal of the American Chemical Society, 143(14), 5349–5354. Available at: [Link]

  • Minero, C., De Laurentiis, E., & Vione, D. (2013). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Advances, 3(44), 21749-21760. Available at: [Link]

  • Tchinda, J. B., Kengne, L. S. T., Ngameni, E., & Kenfack, P. T. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry, 15(10), 20-27. Available at: [Link]

  • Ahmad, I., & Khan, A. A. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 9(24), 191208. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • An, J., Zhu, H., Zhang, M., & Pan, S. (2024). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 15(5), 410. Available at: [Link]

  • Jans, U., & Hoigné, J. (1998). Photodegradation of 4,4′-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides Followed by in Situ ATR-FTIR Spectroscopy. Environmental Science & Technology, 32(17), 2673–2679. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Saphier, M., & Sasson, Y. (2002). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry, 67(23), 8274–8278. Available at: [Link]

  • Litchfield, V. J., Smith, R. B., Franklin, A. M., & Davis, J. (2008). Synthesis of acridine-quinone systems - A potential electrochemical fluorescent switch. Synthetic Communications, 38(20), 3447-3455. Available at: [Link]

  • YouTube. (2023, February 24). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Biphenylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Miao, X. S., Wen, Y. M., & He, W. J. (1999). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. Water, Air, and Soil Pollution, 116(1-2), 545-556. Available at: [Link]

  • D'Annibale, A., Tilli, S., & Giovannozzi-Sermanni, G. (2000). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Journal of Agricultural and Food Chemistry, 48(10), 4567–4572. Available at: [Link]

  • Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Myerson, A. S., & Kim, K. (2002). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 2(4), 273–278. Available at: [Link]

  • Kost, A. N., Sagitullin, R. S., & Fadda, A. A. (1981). NEW SYNTHESIS OF 2-AMINOBIPHENYLS. Organic Preparations and Procedures International, 13(3-4), 203-206. Available at: [Link]

  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdullah, N., Jaafar, J., & Ismail, A. F. (2021). Photodegradation of Bisphenol a in Water via Round-the-Clock Visible Light Driven Dual Layer Hollow Fiber Membrane. Catalysts, 11(11), 1361. Available at: [Link]

  • Wang, H., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(44), e2308696120. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of amino biphenyl derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26, 1445-1453. Available at: [Link]

  • Liu, Z., et al. (2010). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Hazardous Materials, 182(1-3), 663-670. Available at: [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2014). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 30(3), 1331-1335. Available at: [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Gryba, R., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6524. Available at: [Link]

  • Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved from [Link]

  • Eawag-BBD. (1998, April 21). Biphenyl Degradation Pathway. Retrieved from [Link]

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Troubleshooting

Technical Support Center: 2-Amino-5-phenylbenzoic Acid Synthesis

Introduction: A Scientist's Perspective on the Workup Welcome to the technical support guide for the synthesis of 2-Amino-5-phenylbenzoic acid. This document is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scientist's Perspective on the Workup

Welcome to the technical support guide for the synthesis of 2-Amino-5-phenylbenzoic acid. This document is designed for researchers and drug development professionals who understand that the success of a synthesis often lies not just in the reaction itself, but in a robust and well-understood workup and purification procedure. The synthesis of this molecule, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges due to the product's amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group.

This guide moves beyond a simple checklist of steps. It provides a causal framework for each procedural choice, equipping you with the knowledge to not only execute the workup but also to troubleshoot and adapt it effectively. Our aim is to ensure your protocol is a self-validating system, leading to high purity and reproducible yields.

Core Workflow: The Suzuki Coupling & Workup Strategy

The synthesis of 2-Amino-5-phenylbenzoic acid is typically accomplished by the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-amino-5-halobenzoic acid (e.g., 2-amino-5-bromobenzoic acid) with phenylboronic acid.[1][2] The subsequent workup is critical for removing the palladium catalyst, inorganic salts, and unreacted starting materials.

The logical flow of the post-reaction procedure is visualized below. Its primary goal is to exploit the product's acidic nature for selective isolation.

Workup_Flow Reaction Reaction Mixture (Post-Suzuki Coupling) Cooling Cool to Room Temp. Reaction->Cooling Dilution Dilute with EtOAc & Water Cooling->Dilution Phase_Sep Phase Separation (Separatory Funnel) Dilution->Phase_Sep Organic_Layer Organic Layer (Product, Boronic Acid Residues, Catalyst, Side Products) Phase_Sep->Organic_Layer Isolate Aqueous_Layer1 Aqueous Layer 1 (Inorganic Salts, Base) Phase_Sep->Aqueous_Layer1 Discard Base_Wash Wash Organic Layer with Sat. NaHCO3 (aq) Organic_Layer->Base_Wash Phase_Sep2 Phase Separation Base_Wash->Phase_Sep2 Organic_Layer2 Organic Layer 2 (Neutral/Basic Impurities) Phase_Sep2->Organic_Layer2 Discard Aqueous_Layer2 Aqueous Layer 2 (Basic) (Product as Sodium Salt) Phase_Sep2->Aqueous_Layer2 Isolate Acidify Acidify Aqueous Layer 2 with 1M HCl to pH ~4-5 Aqueous_Layer2->Acidify Precipitation Precipitation of Product Acidify->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash_Solid Wash Solid with Cold Water Filtration->Wash_Solid Drying Dry Under Vacuum Wash_Solid->Drying Final_Product Crude 2-Amino-5-phenylbenzoic acid Drying->Final_Product Recrystallization Optional: Recrystallization (e.g., from Ethanol/Water) Final_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General workup workflow for isolating 2-Amino-5-phenylbenzoic acid.

Detailed Experimental Protocol: An Acid/Base Extraction Approach

This protocol assumes the reaction was a Suzuki coupling performed in a solvent like 1,4-dioxane or DMF with a base such as K₂CO₃ or Cs₂CO₃.

Materials:

  • Reaction mixture

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Quenching & Initial Extraction:

    • Once the reaction is deemed complete by TLC or LC-MS, allow the mixture to cool to room temperature.[3]

    • Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (approx. 3 volumes relative to the reaction solvent volume) and deionized water (approx. 3 volumes).

    • Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.

    • Drain and discard the lower aqueous layer, which contains the bulk of inorganic salts from the base used in the reaction.[4]

  • Selective Product Extraction (Acid-Base Chemistry):

    • To the organic layer remaining in the funnel, add a generous portion of saturated aqueous NaHCO₃ solution.

    • Rationale: The product, being a carboxylic acid, will be deprotonated by the weak base (NaHCO₃) to form its sodium salt. This salt is highly water-soluble and will transfer from the organic layer to the aqueous layer. Neutral or basic organic impurities (like unreacted aniline derivatives or phosphine ligands) will remain in the ethyl acetate.

    • Shake the funnel and allow the layers to separate. Drain the lower aqueous layer (containing your product salt) into a clean Erlenmeyer flask.

    • Repeat this extraction with fresh NaHCO₃ solution 1-2 more times to ensure complete transfer of the product. Combine all basic aqueous extracts.

  • Product Precipitation:

    • Place the combined basic aqueous extracts in an ice bath and stir.

    • Slowly add 1 M HCl dropwise to the stirring solution. You will observe the product precipitating as a solid.[5]

    • Causality: The acid neutralizes the bicarbonate and protonates the carboxylate salt of your product, rendering it insoluble in water.

    • Monitor the pH of the solution using pH paper. Continue adding acid until the pH is approximately 4-5. Over-acidification could protonate the amino group, potentially increasing solubility.[5][6]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the solid on the filter with several portions of cold deionized water to remove any remaining salts (like NaCl).[5]

    • Allow the solid to dry under vacuum, preferably in a desiccator or vacuum oven, to yield the crude product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification.

Q1: My final product yield is very low. What went wrong?

A1: Low yield is a multifaceted issue. Consider these possibilities systematically:

  • Incomplete Reaction: Before starting the workup, always confirm the consumption of your limiting starting material via TLC or LC-MS. If the reaction is incomplete, consider increasing the reaction time, temperature, or checking the quality of your palladium catalyst and base.[5]

  • Product Loss During Workup:

    • Insufficient Basic Extraction: You may not have extracted all of your product into the aqueous NaHCO₃. Perform an additional extraction and check the pH of the aqueous layer to ensure it's still basic.

    • Incorrect pH for Precipitation: If you did not acidify enough, your product will remain in solution as the carboxylate salt. Conversely, if you make the solution too acidic (pH < 2), the amine group becomes protonated, which can slightly increase solubility. A pH of ~4-5 is often the isoelectric point where solubility is minimal.

    • Premature Precipitation: If a solid formed at the interface of the organic and aqueous layers during the bicarbonate wash, this could be your product precipitating out. This can happen if the concentration is very high. If so, add more water to redissolve it into the aqueous layer.

Q2: I've acidified the basic extract, but no solid is forming.

A2: This is a classic crystallization problem, often due to supersaturation or the presence of impurities that inhibit crystal formation.

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a tiny crystal of the product from a previous batch, add it to the solution to act as a template for crystallization.

    • Concentration: It's possible your solution is too dilute. You can try to carefully remove some water under reduced pressure, but be cautious not to remove too much.

  • "Oiling Out": If an oil forms instead of a solid, it means the product has come out of solution above its melting point or as a solvated, non-crystalline mass. Re-heat the solution gently until the oil redissolves, perhaps add a small amount of a co-solvent like ethanol, and then allow it to cool much more slowly.[7]

Q3: My final product is dark brown/black. How do I remove the color?

A3: A dark color, especially after a palladium-catalyzed reaction, is almost always due to residual palladium species (often "palladium black").

  • Filtration through Celite: Before acidification, you can filter your combined basic aqueous extracts through a pad of Celite. This can often remove finely divided palladium particles.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, reducing yield.

  • Thorough Washing: Ensure your crude product is washed thoroughly on the filter with cold water after precipitation.

Q4: An intractable emulsion formed in my separatory funnel. How do I break it?

A4: Emulsions are common when dealing with complex mixtures.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[3]

  • Patience: Let the funnel sit undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, try gently inverting and swirling the funnel.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite. This can sometimes break up the microscopic droplets causing the emulsion.

Final Purification: Recrystallization

For drug development applications, high purity is essential. Recrystallization is the gold standard for purifying solid organic compounds.[8]

ParameterGuidelineRationale
Solvent Choice Ethanol, Methanol, or an Ethanol/Water mixture are good starting points.[5][8]The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble upon cooling.
Procedure 1. Dissolve the crude solid in a minimum amount of hot/boiling solvent.[9] 2. If the solution is colored, consider a charcoal treatment. 3. Hot filter the solution to remove any insoluble impurities. 4. Allow the solution to cool slowly to room temperature, then in an ice bath.[9][10] 5. Collect the pure crystals by vacuum filtration.Slow cooling is paramount. It allows for the formation of a well-ordered crystal lattice that excludes impurity molecules, leading to a much purer final product.[10]

References

  • ChemSpider SyntheticPages. Synthesis of N-Phenylanthranilic acid under Ullman conditions. Available at: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

  • Google Patents.CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents.CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Google Patents.WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • ResearchGate. 2-Amino-5-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]

  • PubMed Central (PMC). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Available at: [Link]

  • University of California, Los Angeles (UCLA). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Google Patents.US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • PubMed Central (PMC). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available at: [Link]

  • Unknown Source. Recrystallization of Benzoic Acid. Available at: [Link]

  • YouTube. Recrystallisation of benzoic acid. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • University of Rochester. How To Run A Reaction: The Workup. Available at: [Link]

  • University of York. Theory of Aqueous Workup. Available at: [Link]

  • ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. Available at: [Link]

  • Reddit. [Organic Chemistry] What exactly is a workup? Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Amino-5-phenylbenzoic Acid for Biological Assays

Welcome to the technical support center for 2-Amino-5-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the solubilization of this compound for biological assays. Due to the limited publicly available data on 2-Amino-5-phenylbenzoic acid, this guide synthesizes information from structurally similar compounds and established principles of formulation science to provide robust recommendations.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in solubilizing 2-Amino-5-phenylbenzoic acid?

A1: The primary challenge in solubilizing 2-Amino-5-phenylbenzoic acid stems from its chemical structure. It is a biphenyl derivative, possessing a significant non-polar surface area due to the two phenyl rings.[1] While it contains both a weakly acidic carboxylic acid group and a weakly basic amino group that can participate in hydrogen bonding, the hydrophobic nature of the biphenyl core likely dominates, leading to poor aqueous solubility.[1] Structurally related compounds without the polar amino and carboxyl groups, such as 2-phenylbenzoic acid, are known to be insoluble in water.[2][3]

Q2: What is the expected pH-dependent solubility profile of 2-Amino-5-phenylbenzoic acid?

A2: 2-Amino-5-phenylbenzoic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1] Therefore, its solubility is expected to be highly pH-dependent.

  • At low pH (acidic conditions): The amino group will be protonated (-NH3+), increasing the polarity and likely the aqueous solubility of the compound.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO-), which also increases polarity and should enhance aqueous solubility.

  • At isoelectric point (pI): There will be a specific pH at which the net charge of the molecule is zero. At or near this pI, the compound is likely to exhibit its minimum solubility.

This pH-dependent behavior is a key principle to leverage for solubilization.[4]

Q3: What are the recommended starting solvents for preparing a stock solution of 2-Amino-5-phenylbenzoic acid?

A3: For preparing a high-concentration stock solution, organic solvents are generally the first choice for poorly water-soluble compounds. Based on data for structurally similar molecules and general laboratory practice, the following solvents should be considered:

  • Dimethyl sulfoxide (DMSO): This is a powerful and widely used solvent for solubilizing a broad range of compounds for biological assays. For a related compound, 2-phenylbenzoic acid, a stock solution of 100 mg/mL in DMSO has been reported.[5]

  • Ethanol or Methanol: These polar organic solvents can also be effective. For instance, 4-phenylbenzoic acid is soluble in alcohol.[6]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another strong organic solvent suitable for creating stock solutions.

It is crucial to prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous assay buffer. This minimizes the final concentration of the organic solvent in the assay to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is "crashing out" of the solution as the solvent polarity increases. The final concentration in the aqueous buffer exceeds the compound's solubility limit in that medium.1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay. 2. Modify the aqueous buffer: Consider adjusting the pH of your final assay buffer to be either acidic (e.g., pH < 4) or basic (e.g., pH > 8) to take advantage of the compound's pH-dependent solubility. 3. Use a co-solvent system: Prepare the stock in DMSO and dilute it into a buffer that already contains a small percentage of a less-toxic co-solvent like ethanol or polyethylene glycol (PEG). 4. Incorporate solubilizing excipients: Add excipients like cyclodextrins (e.g., HP-β-CD or SBE-β-CD) to the aqueous buffer before adding the compound's stock solution. These can form inclusion complexes with the compound, enhancing its solubility.
Compound appears insoluble even in DMSO. The compound may have very low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.1. Apply gentle heating: Warm the solution to 37-50°C to aid dissolution. 2. Use sonication: A water bath sonicator can help break up solid particles and facilitate solubilization. 3. Use fresh, anhydrous DMSO: DMSO is hygroscopic, and absorbed water can reduce its solvating power for non-polar compounds.
Observed cellular toxicity or assay interference. The organic solvent (e.g., DMSO) concentration in the final assay volume is too high.1. Maintain a low final solvent concentration: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1% in cell-based assays. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments to account for any solvent effects. 2. Consider alternative, less toxic solvents: If DMSO proves to be too toxic for your specific cell line or assay, explore alternatives like ethanol or formulations with cyclodextrins which can be less disruptive to cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of 2-Amino-5-phenylbenzoic acid (Molecular Weight: 213.24 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh 2.13 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes or gently warm the solution to 37°C.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Compound: Add an excess amount of 2-Amino-5-phenylbenzoic acid to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot Solubility vs. pH: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Data Summary Table

Property Value/Information Source/Rationale
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.24 g/mol Calculated
Predicted Water Solubility LowInferred from the hydrophobic biphenyl core and the insolubility of 2-phenylbenzoic acid.[2][3]
Expected pKa (Carboxylic Acid) ~3-5Based on the pKa of benzoic acid and related aromatic carboxylic acids.
Expected pKa (Amino Group) ~2-4Based on the pKa of the anilinium ion and its derivatives.
Recommended Solvents for Stock DMSO, DMF, Ethanol, MethanolStandard practice for poorly soluble compounds.[5][6]

Visualizations

Solubilization Strategy Workflow

G start Start: Dry Compound stock Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) start->stock precip_check Precipitation upon dilution in aqueous buffer? stock->precip_check success Proceed with Assay precip_check->success No troubleshoot Troubleshoot precip_check->troubleshoot Yes ph_adjust Adjust pH of Aqueous Buffer troubleshoot->ph_adjust excipient Add Solubilizing Excipient (e.g., Cyclodextrin) troubleshoot->excipient lower_conc Lower Final Assay Concentration troubleshoot->lower_conc ph_adjust->stock excipient->stock lower_conc->stock

Caption: A workflow for the solubilization of 2-Amino-5-phenylbenzoic acid.

Conceptual pH vs. Solubility Profile

G cluster_0 Predicted Solubility Curve Y Solubility origin Y->origin X pH origin->X p1 p2 p1->p2 p3 p2->p3 label_low_ph High Solubility (Protonated Amine) label_pI Minimum Solubility (Zwitterionic/Neutral) label_high_ph High Solubility (Deprotonated Carboxylate)

Caption: Predicted pH-dependent solubility of 2-Amino-5-phenylbenzoic acid.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Phenylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). o-Phenylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Biphenylcarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4-Phenylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Spectroscopic Journey: Unveiling the Molecular Identity of 2-Amino-5-phenylbenzoic Acid and Its Precursors

For Immediate Publication A Comprehensive Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical synthesis and materials science, the precise cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Comprehensive Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the precise characterization of molecular compounds is paramount. This guide provides an in-depth spectroscopic comparison of 2-Amino-5-phenylbenzoic acid, a valuable biphenyl compound, and its key precursors. By examining their unique spectral fingerprints through UV-Vis, IR, NMR, and Mass Spectrometry, we offer a foundational resource for researchers engaged in the synthesis and application of these important molecules.

The journey from simple starting materials to a complex final product is a narrative told through the language of spectroscopy. Each synthetic step imparts distinct structural changes that are vividly captured in the resulting spectra. Understanding these transformations is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the elucidation of reaction mechanisms.

The Synthetic Pathway: A Suzuki-Miyaura Approach

The construction of the biphenyl scaffold in 2-Amino-5-phenylbenzoic acid is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology has become a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[2]

The logical synthetic route, and the focus of this guide, involves the coupling of a halogenated aminobenzoic acid with phenylboronic acid. Specifically, we will explore the spectroscopic characteristics of two primary precursors: 2-Amino-5-bromobenzoic acid and phenylboronic acid . An alternative and common strategy involves the coupling of a nitrated and halogenated precursor, such as 2-bromo-5-nitrobenzoic acid , followed by the reduction of the nitro group to an amine. This guide will also include spectroscopic data for this important intermediate.

Synthesis_Pathway cluster_precursors Precursors cluster_alternative Alternative Precursor 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid Suzuki_Coupling Suzuki-Miyaura Coupling 2-Amino-5-bromobenzoic_acid->Suzuki_Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Coupling 2-bromo-5-nitrobenzoic_acid 2-bromo-5-nitrobenzoic acid 2-bromo-5-nitrobenzoic_acid->Suzuki_Coupling Alternative Route Target_Molecule 2-Amino-5-phenylbenzoic acid Suzuki_Coupling->Target_Molecule Intermediate 2-Nitro-5-phenyl- benzoic acid Reduction Reduction (e.g., H2/Pd) Reduction->Target_Molecule Intermediate->Reduction

Diagram 1: Synthetic routes to 2-Amino-5-phenylbenzoic acid.

Experimental Protocols: A Guide to Spectroscopic Analysis

To ensure the integrity and reproducibility of the data presented, the following standardized protocols for spectroscopic analysis are recommended.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the analyte is prepared using a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer, typically between 0.1 and 1.0 AU. The spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm. A baseline correction is performed using the pure solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is employed. A small amount of the powdered sample is placed on the ATR crystal (e.g., diamond), and firm pressure is applied to ensure good contact. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 5-10 mg sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Impact (EI) is a common ionization method that provides information on the molecular weight and fragmentation patterns of the compound.

Spectroscopic Comparison: From Precursors to Product

The transformation from the precursors to 2-Amino-5-phenylbenzoic acid is accompanied by distinct changes in their spectroscopic signatures. The following sections detail these changes, providing a comparative analysis of the key spectral features.

UV-Visible Spectroscopy: Tracking Aromatic System Elongation

The UV-Vis spectra of aromatic compounds are sensitive to the extent of the conjugated π-electron system. The introduction of the phenyl group via the Suzuki coupling significantly extends this system, leading to a bathochromic (red) shift in the maximum absorbance wavelength (λmax).

Compoundλmax (nm)Key Observations
2-Amino-5-bromobenzoic acid~330, 250Two distinct absorption bands characteristic of a substituted aminobenzoic acid.
Phenylboronic acid~270A single absorption band for the phenyl ring.
2-bromo-5-nitrobenzoic acid~260The presence of the nitro group influences the electronic transitions.
2-Amino-5-phenylbenzoic acid ~340, 280 A noticeable red shift in the longer wavelength band compared to its precursors, indicative of the extended biphenyl conjugation.

Note: The λmax values are approximate and can vary slightly depending on the solvent.

The shift in λmax from the precursors to the final product serves as a clear indicator of the successful formation of the C-C bond and the creation of the biphenyl system.

Infrared Spectroscopy: A Symphony of Vibrational Modes

The IR spectrum provides a wealth of information about the functional groups present in a molecule. The transition from precursors to the product is marked by the appearance and disappearance of specific vibrational bands.

Functional Group2-Amino-5-bromobenzoic acid (cm⁻¹)2-bromo-5-nitrobenzoic acid (cm⁻¹)2-Amino-5-phenylbenzoic acid (cm⁻¹) Key Observations
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)The broad O-H stretch is a characteristic feature of the carboxylic acid dimer formed through hydrogen bonding.[4]
N-H stretch (Amine)3450-3300-3450-3300The presence of two distinct N-H stretching bands (symmetric and asymmetric) confirms the primary amine. This is absent in the nitro precursor.
C=O stretch (Carboxylic Acid)~1670~1700~1680The position of the carbonyl stretch is influenced by the electronic nature of the substituents on the aromatic ring.
N-O stretch (Nitro)-~1530 (asym), ~1350 (sym)-The strong N-O stretching bands are a clear marker for the nitro precursor and their absence in the final product confirms successful reduction.
C-Br stretch~650~670-The disappearance of the C-Br stretch is a key indicator of successful Suzuki coupling.
Aromatic C=C stretch~1600-1450~1600-1450~1600-1450Multiple bands in this region are characteristic of the aromatic rings.

The IR spectrum of 2-Amino-5-phenylbenzoic acid is a composite of the characteristic vibrations of the aminobenzoic acid moiety and the newly introduced phenyl ring, with the notable absence of the C-Br and N-O stretching vibrations from the precursors.

¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The synthesis of 2-Amino-5-phenylbenzoic acid results in a more complex spectrum with characteristic shifts and coupling patterns.

Proton2-Amino-5-bromobenzoic acid (δ, ppm)Phenylboronic acid (δ, ppm)2-Amino-5-phenylbenzoic acid (δ, ppm) Key Observations
Aromatic H (Aminobenzoic acid ring)6.8-7.8-6.9-8.0The chemical shifts and coupling patterns of these protons are altered by the replacement of the bromine atom with a phenyl group.
Aromatic H (Phenyl ring)-7.3-7.87.3-7.6The appearance of a new set of signals in this region confirms the incorporation of the phenyl group.
-NH₂~5.5 (broad)-~5.8 (broad)The broad singlet is characteristic of the amine protons, which can exchange with trace amounts of water in the solvent.
-COOH~12.5 (broad)-~12.8 (broad)The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift.

The ¹H NMR spectrum of the final product clearly shows signals corresponding to both aromatic rings, providing definitive evidence of the biphenyl structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Carbon2-Amino-5-bromobenzoic acid (δ, ppm)Phenylboronic acid (δ, ppm)2-Amino-5-phenylbenzoic acid (δ, ppm) Key Observations
C=O~170-~169The carboxylic acid carbonyl carbon is highly deshielded.
Aromatic C (Aminobenzoic acid ring)110-150-115-152The chemical shifts of these carbons are influenced by the electronic effects of the amino, carboxyl, and phenyl substituents.
Aromatic C (Phenyl ring)-128-135127-140The appearance of these signals confirms the presence of the second aromatic ring.
C-Br~110--The disappearance of the signal for the carbon attached to bromine is a key indicator of successful coupling.
C-B-~135-The signal for the carbon attached to boron in the precursor is absent in the product.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, which can be used for structural elucidation.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
2-Amino-5-bromobenzoic acid215/217 (1:1 ratio)198/200 ([M-OH]⁺), 170/172 ([M-COOH]⁺)
Phenylboronic acid12277 ([C₆H₅]⁺)
2-bromo-5-nitrobenzoic acid245/247 (1:1 ratio)228/230 ([M-OH]⁺), 199/201 ([M-NO₂]⁺)
2-Amino-5-phenylbenzoic acid 213 196 ([M-OH]⁺), 168 ([M-COOH]⁺), 167 ([M-CO₂H]⁺)

The mass spectrum of 2-Amino-5-phenylbenzoic acid will show a molecular ion peak at m/z 213, confirming its molecular formula (C₁₃H₁₁NO₂). The fragmentation pattern will include the loss of characteristic groups such as -OH and -COOH. The isotopic pattern of bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) in the precursors will be absent in the final product.

Conclusion: A Unified Spectroscopic Picture

The spectroscopic comparison of 2-Amino-5-phenylbenzoic acid with its precursors provides a clear and detailed narrative of its synthesis. Each analytical technique offers a unique perspective on the molecular transformations occurring, from the extension of the conjugated system observed in the UV-Vis spectrum to the appearance and disappearance of specific functional group vibrations in the IR spectrum. The NMR spectra provide an unambiguous map of the proton and carbon environments, confirming the formation of the biphenyl linkage, while mass spectrometry validates the molecular weight and structural integrity of the final product. This comprehensive guide serves as an invaluable tool for researchers, empowering them with the knowledge to confidently synthesize, characterize, and utilize this important class of compounds.

References

  • FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • 2-Amino-5-fluorobenzoic acid. (2013). Acta Crystallographica Section E: Structure Reports Online.
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  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2015). Molecules.
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  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. (2009). Asian Journal of Chemistry.
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  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 25, 2026, from [Link].

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Data for 2-Amino-5-phenylbenzoic Acid

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Amino-5-phenylbenzoic acid, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Amino-5-phenylbenzoic acid, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the critical process of cross-validation, ensuring data integrity and consistency across different analytical platforms. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering detailed experimental protocols and a comparative analysis of their performance.

The Imperative of Cross-Validation in Analytical Method Lifecycles

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.[1][2] Cross-validation extends this principle by comparing the results from two or more distinct analytical methods or laboratories to ensure that the data is interchangeable and reliable, a critical step during method transfer or when employing multiple analytical techniques within a single study. This guide will focus on the cross-validation between a developed HPLC method and a proposed GC-MS method for 2-Amino-5-phenylbenzoic acid.

Understanding the Analyte: 2-Amino-5-phenylbenzoic acid

2-Amino-5-phenylbenzoic acid is an aromatic aminobenzoic acid derivative containing both an acidic carboxylic acid group and a basic amino group.[3] This bifunctional nature, along with its aromaticity, dictates the choice of analytical methodologies. The presence of chromophores makes it suitable for UV detection in HPLC, while its polarity necessitates derivatization for analysis by gas chromatography.

High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Technique

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 2-Amino-5-phenylbenzoic acid, a reversed-phase HPLC method with UV detection is a logical and effective choice.

Experimental Protocol: HPLC Method for 2-Amino-5-phenylbenzoic Acid

This protocol is adapted from validated methods for similar aminobenzoic acid derivatives and is presented as a robust starting point for method development and validation.[4][5]

1. Instrumentation and Columns:

  • System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is recommended to ensure the separation of potential impurities and degradation products. A typical gradient would start at a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes.

3. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh and dissolve the 2-Amino-5-phenylbenzoic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL). The sample should be filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a certified 2-Amino-5-phenylbenzoic acid reference standard in the diluent. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-Amino-5-phenylbenzoic acid (typically around 254 nm or 280 nm).

5. Method Validation:

  • The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS offers high specificity and sensitivity, making it an excellent orthogonal technique to HPLC for cross-validation. Due to the low volatility of 2-Amino-5-phenylbenzoic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[6] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids and amines.[6][7]

Proposed Experimental Protocol: GC-MS Method for 2-Amino-5-phenylbenzoic Acid

This proposed protocol is based on established methods for the GC-MS analysis of benzoic acid and other amino acids and requires validation.[1][6][8]

1. Derivatization:

  • Accurately weigh the 2-Amino-5-phenylbenzoic acid sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of both the carboxylic acid and amino groups.

2. Instrumentation and Columns:

  • System: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating the derivatized analyte.

3. Sample and Standard Preparation:

  • Sample Preparation: After derivatization, the sample can be directly injected or diluted with a suitable solvent if necessary.

  • Standard Preparation: Prepare a series of calibration standards by derivatizing known amounts of a certified 2-Amino-5-phenylbenzoic acid reference standard following the same procedure as the sample.

4. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of the derivatized analyte.

5. Method Validation:

  • This proposed method requires full validation as per ICH Q2(R2) guidelines.

Cross-Validation: Bridging the Data from HPLC and GC-MS

The objective of cross-validation is to demonstrate that the two distinct analytical methods provide comparable results for the same sample. This process is crucial for ensuring data consistency and reliability.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_Comparison Data Comparison Sample Homogenized Batch of 2-Amino-5-phenylbenzoic acid HPLC_Analysis Analysis by Validated HPLC Method Sample->HPLC_Analysis GCMS_Analysis Analysis by Proposed (and Validated) GC-MS Method Sample->GCMS_Analysis HPLC_Data HPLC Results (e.g., % Purity, Impurity Profile) HPLC_Analysis->HPLC_Data Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) HPLC_Data->Data_Comparison GCMS_Data GC-MS Results (e.g., % Purity, Impurity Profile) GCMS_Analysis->GCMS_Data GCMS_Data->Data_Comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Statistical Comparison and Acceptance Criteria

A set of at least three independent batches of 2-Amino-5-phenylbenzoic acid should be analyzed by both the HPLC and GC-MS methods. The results for the main analyte (e.g., as % purity or assay value) and any common impurities should be compared statistically.

  • Student's t-test: To determine if there is a statistically significant difference between the means of the results obtained by the two methods.

  • Bland-Altman plot: To visually assess the agreement between the two methods by plotting the difference between the measurements against their average.

The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. A common acceptance criterion is that the difference between the results from the two methods should not be statistically significant at a 95% confidence level.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS for routine analysis depends on several factors, including the specific requirements of the analysis, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of each technique for the analysis of 2-Amino-5-phenylbenzoic acid.

ParameterHPLC with UV DetectionGC-MS with Derivatization
Specificity Good, based on retention time and UV spectrum. Potential for co-elution of impurities with similar chromophores.Excellent, based on retention time and mass spectrum, providing high confidence in peak identity.
Sensitivity Generally in the low µg/mL to ng/mL range.Can achieve very low detection limits (pg/mL range) with appropriate derivatization and MS detection.
Precision Typically high, with RSDs < 2% for replicate injections.Can be high, but the derivatization step can introduce additional variability.
Accuracy High, when validated against a certified reference standard.High, but can be influenced by the efficiency and reproducibility of the derivatization reaction.
Sample Throughput Relatively high, with typical run times of 20-40 minutes per sample.Lower, due to the additional sample preparation (derivatization) step and potentially longer run times.
Robustness Generally robust, with well-established methods and columns.Can be less robust due to the sensitivity of the derivatization reaction to moisture and other factors.
Cost Lower initial instrument cost and operating expenses compared to GC-MS.Higher initial instrument cost and potentially higher operating expenses (e.g., carrier gas, derivatizing agents).

Conclusion and Recommendations

Both HPLC and GC-MS are powerful analytical techniques that can be successfully employed for the analysis of 2-Amino-5-phenylbenzoic acid.

  • For routine quality control and release testing , a validated HPLC method is often the preferred choice due to its robustness, higher sample throughput, and lower operational complexity.

  • For confirmatory analysis, impurity identification, and in-depth characterization , the high specificity of GC-MS makes it an invaluable tool.

The cross-validation of data between these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring the quality and consistency of 2-Amino-5-phenylbenzoic acid used in pharmaceutical manufacturing. It is imperative that any analytical method intended for use in a regulated environment is fully validated according to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.

References

  • Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in molecular biology (Clifton, N.J.), 603, 121–128. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Kim, H. J., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Journal of Pharmaceutical Investigation, 52(2), 1-12. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Darko, E., & Lucy, C. A. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • International Journal of Advanced Research. (2023). Identification of Benzoic Acid by GC and Mass Spectrometry. 11(06), 1311-1319.
  • LOUIS - The University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved from [Link]

  • PubMed. (1987). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various.... Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Ingenta Connect. (2019). New Derivatization Methodology of 4-aminobenzoic Acid from its Dietary Supplements: Kinetic Spectrophotometric Methods for Determination. Retrieved from [Link]

  • Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • MDPI. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-phenylbenzoic Acid

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-phenylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory safety and chemical management.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 2-Amino-5-phenylbenzoic acid is the foundation of its safe management. Based on data from analogous compounds such as 3-aminobiphenyl-4-carboxylic acid and other substituted aminobenzoic acids, we can infer the following potential hazards:

  • Irritation: Causes skin, eye, and respiratory irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Potential Carcinogenicity: The structural similarity to 4-aminobiphenyl, a known human bladder carcinogen, warrants handling 2-Amino-5-phenylbenzoic acid as a potential carcinogen.[4]

These potential hazards necessitate stringent adherence to safety protocols to minimize exposure risk.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritant Redness, inflammation, dermatitisChemical-resistant gloves (Nitrile or Neoprene), Lab coat
Eye Irritant Severe irritation, potential for serious eye damageSafety goggles with side shields or a face shield
Respiratory Irritant Coughing, shortness of breath, irritation of the respiratory tractUse in a well-ventilated area or a certified chemical fume hood
Acute Oral Toxicity Harmful if ingestedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Potential Carcinogen Long-term risk of cancerAll of the above PPE, with an emphasis on minimizing all routes of exposure.
Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Experimental Protocol: Waste Collection

  • Container Selection:

    • For solid waste (e.g., unused 2-Amino-5-phenylbenzoic acid powder, contaminated weigh boats, gloves, and wipes), use a designated, leak-proof, and clearly labeled solid hazardous waste container.[5]

    • For liquid waste (e.g., solutions containing 2-Amino-5-phenylbenzoic acid), use a designated, leak-proof, and compatible liquid hazardous waste container. Glass or polyethylene containers are generally suitable.[5]

  • Labeling:

    • Immediately upon adding waste to a container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-Amino-5-phenylbenzoic acid" (avoid abbreviations or formulas)

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab

  • Waste Segregation:

    • Solid Waste: Place all solid materials contaminated with 2-Amino-5-phenylbenzoic acid into the designated solid hazardous waste container. This includes unused chemical, contaminated personal protective equipment (gloves, etc.), and lab consumables (weigh paper, etc.).

    • Liquid Waste: Pour all solutions containing 2-Amino-5-phenylbenzoic acid into the designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container.

Diagram 1: Waste Segregation Workflow

cluster_generation Waste Generation cluster_containers Waste Containment Solid Solid 2-Amino-5-phenylbenzoic acid Waste SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Segregate Liquid Liquid 2-Amino-5-phenylbenzoic acid Waste LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Segregate

Caption: Workflow for the segregation of solid and liquid 2-Amino-5-phenylbenzoic acid waste.

On-Site Storage and Handling

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment pending disposal.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general traffic.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste. Regularly inspect containers for any signs of degradation or leakage.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill management is essential.

Experimental Protocol: Decontamination of Labware

  • Rinsing: Rinse non-disposable glassware and equipment that have come into contact with 2-Amino-5-phenylbenzoic acid with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Rinsate Collection: Collect the initial solvent rinse as hazardous liquid waste in the designated container.[6]

  • Drying: Allow the cleaned labware to air dry completely in a fume hood before reuse.

Experimental Protocol: Spill Cleanup

  • Immediate Action: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material in the solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Diagram 2: Decision Tree for Spill Response

Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area and Contact EHS LargeSpill->Evacuate SolidCleanup Solid Spill: Sweep and Collect PPE->SolidCleanup Solid LiquidCleanup Liquid Spill: Absorb and Collect PPE->LiquidCleanup Liquid Decontaminate Decontaminate Spill Area SolidCleanup->Decontaminate LiquidCleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making process for responding to a 2-Amino-5-phenylbenzoic acid spill.

Final Disposal Procedures

The final disposal of 2-Amino-5-phenylbenzoic acid waste must be conducted by a licensed and approved hazardous waste disposal company.

  • Waste Pickup Request: Once a waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policy (typically 90 days), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or their designated contractor.

  • Transportation and Disposal: The licensed waste vendor will transport the sealed and labeled containers to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.[7]

Under no circumstances should 2-Amino-5-phenylbenzoic acid or its waste be disposed of down the drain or in the regular trash.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • CPAchem Ltd. (2022, March 22). 3-Aminobiphenyl Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: IARC. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Amino Acid Recycling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • IndiaMART. (n.d.). Powder 2-Amino 5-fluoro benzoic acid, Purity: 98%, 223 Degree C. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-5-phenylbenzoic acid

Comprehensive Safety and Handling Guide: 2-Amino-5-phenylbenzoic Acid This guide provides essential safety protocols for handling 2-Amino-5-phenylbenzoic acid. As a compound with limited readily available, verified safet...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Amino-5-phenylbenzoic Acid

This guide provides essential safety protocols for handling 2-Amino-5-phenylbenzoic acid. As a compound with limited readily available, verified safety data, it is imperative to adhere to a principle of prudent practice. This involves treating the substance as potentially hazardous and employing comprehensive protective measures based on a conservative risk assessment derived from structurally similar compounds.

Postulated Hazard Assessment for Precautionary Handling

In the absence of a specific Safety Data Sheet (SDS) for 2-Amino-5-phenylbenzoic acid, this guide's recommendations are based on the hazard classifications of structural analogues, including various substituted and unsubstituted benzoic acids. The primary health risks associated with these types of crystalline organic acids include irritation to the skin, eyes, and respiratory system, with some analogues demonstrating oral toxicity or the potential for serious eye damage.[1][2][3][4]

Therefore, for planning purposes, 2-Amino-5-phenylbenzoic acid should be handled as a substance with the following potential hazards:

GHS Pictogram(s)Signal WordPotential Hazard Statements


Danger H302: Harmful if swallowed.[1][5] H315: Causes skin irritation.[1][3][4] H318/H319: Causes serious eye damage / Causes serious eye irritation.[1][3][4][5][6] H335: May cause respiratory irritation.[1][3][4][5]

This conservative assessment necessitates the stringent use of personal protective equipment and engineering controls to mitigate all potential routes of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is driven by the compound's physical form (a crystalline solid) and its potential hazards. The primary goal is to prevent inhalation of dust, as well as contact with skin and eyes.

SituationRequired PPESpecifications & Rationale
Routine Handling (e.g., weighing, preparing solutions)Eye/Face Protection Hand Protection Body Protection Respiratory ProtectionChemical Splash Goggles: Must meet OSHA 29 CFR 1910.133 or European Standard EN166. Goggles provide a full seal around the eyes, offering superior protection from fine dust particles compared to safety glasses. This is critical given the potential for serious eye damage.[1] Chemically Resistant Gloves (Nitrile Rubber): Inspect gloves for tears or holes before each use. Use proper removal technique (without touching the glove's outer surface) to avoid skin contamination. Dispose of gloves after use.[6] Standard Laboratory Coat: Must be fully buttoned to protect skin and personal clothing from contamination. Engineering Control/Respirator: All procedures that may generate dust must be performed in a certified chemical fume hood.[2] If a fume hood is unavailable, a NIOSH-approved N95 (or higher) particulate respirator is mandatory.[1]
Large Spills Full Body ProtectionIn the event of a significant spill, upgrade PPE to include splash goggles, a full suit, a dust respirator, boots, and gloves.

Operational and Disposal Workflow

A systematic workflow is essential to minimize exposure and ensure safety during the handling and disposal of 2-Amino-5-phenylbenzoic acid.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operations cluster_post Phase 3: Post-Operation prep 1. Preparation & Controls - Verify fume hood certification & airflow. - Ensure clear access to eyewash/shower. - Inspect all PPE for integrity. don 2. Don PPE - Lab Coat → Goggles → Gloves. - (Add respirator if not in fume hood) prep->don handle 3. Chemical Handling - Perform all manipulations (weighing, transfers)  inside the chemical fume hood. - Keep the container closed when not in use. don->handle decon 4. Decontamination & Waste - Place all contaminated consumables (e.g., weigh boats,  wipes) into a labeled hazardous waste bag. - Wipe down surfaces with an appropriate solvent. handle->decon doff 5. Doff PPE - Remove Gloves first. - Remove Lab Coat. - Remove Goggles last. - Wash hands thoroughly with soap and water. decon->doff dispose 6. Final Disposal - Seal the hazardous waste bag/container. - Store in the designated satellite accumulation area  for professional disposal. doff->dispose

Caption: Logical workflow for safely handling and disposing of 2-Amino-5-phenylbenzoic acid.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Ventilation: Confirm that the chemical fume hood is operational and has a valid certification. Always handle the solid form of this chemical within the fume hood to contain any dust.[2]

    • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1]

    • PPE Inspection: Before beginning work, thoroughly inspect all PPE for damage. Do not use compromised equipment.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the fume hood to minimize inhalation risk.[5]

    • Use a spatula for transfers and handle the material gently to avoid creating airborne dust.

    • Keep the primary container tightly sealed when not in active use.

  • Decontamination and Doffing PPE:

    • Collect all contaminated disposable materials (e.g., pipette tips, weigh papers, contaminated wipes) in a designated, sealed waste container.

    • Decontaminate the work surface in the fume hood.

    • To prevent self-contamination, remove PPE in the following order: gloves, lab coat, and finally, goggles.

    • Wash hands thoroughly with soap and water immediately after removing PPE.

  • Waste Disposal Plan:

    • Solid Waste: All solid waste contaminated with 2-Amino-5-phenylbenzoic acid must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[3]

    • Unused Chemical: Do not dispose of the chemical down the drain. Leave it in its original container and manage it as hazardous waste.

    • Regulatory Compliance: All waste disposal must be carried out in strict accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[5]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - SRM 350c Benzoic Acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Biphenyl-4-carboxylic acid.
  • Flinn Scientific. (2014). Benzoic Acid Safety Data Sheet (SDS).
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Amino-5-hydroxybenzoic acid.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Biphenyl-2-carboxylic acid.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Thimerosal, Thermo Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - o-Phenylbenzoic acid.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Phenylbenzoic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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